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Core Science & Biosynthesis

Foundational

biological function of L-Idaric acid as a D-glucuronic acid derivative

An In-Depth Technical Guide for Drug Development & Chemical Biology Executive Summary L-Idaric acid (CAS 80876-58-0) represents a critical, yet underutilized, stereochemical variant in the landscape of carbohydrate-deriv...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Drug Development & Chemical Biology

Executive Summary

L-Idaric acid (CAS 80876-58-0) represents a critical, yet underutilized, stereochemical variant in the landscape of carbohydrate-derived therapeutics. As the aldaric acid derivative of L-iduronic acid , it functions as the C5-epimer of the well-characterized D-glucaric acid. While D-glucaric acid is widely recognized for its role in detoxication, L-idaric acid exhibits distinct pharmacological properties, primarily as a potent inhibitor of


-glucuronidase  and a modulator of inflammatory cascades.

This guide delineates the biological function, synthesis, and experimental utility of L-idaric acid, positioning it as a high-value scaffold for modulating enterohepatic circulation (EHC) and stabilizing glucuronide-based prodrugs.

Part 1: Structural Biochemistry & Metabolic Origin
1.1 The C5-Epimerization Switch

The biological identity of L-idaric acid is defined by its stereochemical relationship to D-glucuronic acid . In mammalian systems, D-glucuronic acid is the primary uronic acid used for conjugation (glucuronidation). However, in the context of glycosaminoglycans (GAGs) like heparin and dermatan sulfate, D-glucuronic acid residues undergo enzymatic C5-epimerization to form L-iduronic acid .

L-Idaric acid is the dicarboxylic (aldaric) oxidation product of this L-iduronic acid lineage.

  • D-Glucaric Acid: Derived from direct oxidation of D-glucuronic acid (C1 & C6 carboxyls).

  • L-Idaric Acid: Derived from oxidation of L-iduronic acid (C1 & C6 carboxyls, with inverted C5 stereochemistry).

This C5 inversion alters the spatial orientation of the hydroxyl groups, impacting the molecule's ability to form lactones (e.g., L-idaro-1,4-lactone), which are the active pharmacophores for enzyme inhibition.

1.2 Biosynthetic Pathway Visualization

The following diagram illustrates the divergence of L-idaric acid from the canonical D-glucuronic acid pathway via C5 epimerization.

MetabolicPathway GlcA D-Glucuronic Acid Glucaric D-Glucaric Acid (Saccharic Acid) GlcA->Glucaric Oxidation (C1) IdoA L-Iduronic Acid GlcA->IdoA Glucuronyl C5-epimerase Idaric L-Idaric Acid IdoA->Idaric Oxidation (C1) Lactone L-Idaro-1,4-lactone (Active Inhibitor) Idaric->Lactone Spontaneous Cyclization

Figure 1: The biosynthetic divergence of L-Idaric acid from D-Glucuronic acid via the C5-epimerization pathway.

Part 2: Mechanisms of Action
2.1 Inhibition of

-Glucuronidase

The primary biological function of L-idaric acid (specifically its lactone form) is the competitive inhibition of


-glucuronidase . This enzyme is responsible for hydrolyzing glucuronide conjugates, a process that can reactivate excreted toxins or drugs in the gut (enterohepatic recycling).
  • Mechanism: L-Idaric acid mimics the oxocarbenium ion transition state of the glucuronide substrate. The C5-inverted stereochemistry provides a unique topological fit for the active site of specific

    
    -glucuronidase isoforms (e.g., bacterial vs. mammalian), potentially offering selectivity advantages over D-glucaro-1,4-lactone.
    
  • Therapeutic Consequence: By inhibiting this enzyme, L-idaric acid prevents the cleavage of glucuronidated drugs (e.g., NSAIDs, irinotecan), thereby reducing intestinal toxicity and preventing the re-absorption of toxic aglycones.

2.2 Anti-Inflammatory Modulation

Beyond direct enzyme inhibition, L-idaric acid exhibits anti-inflammatory properties.[1][2]

  • Cytokine Suppression: It has been observed to inhibit the production of pro-inflammatory mediators including prostaglandins and leukotrienes.

  • Causality: This effect is likely downstream of its ability to stabilize endogenous glucuronidated anti-inflammatory signals or prevent the liberation of pro-inflammatory aglycones from their inactive conjugates in the local tissue microenvironment.

2.3 Mechanism of Inhibition Diagram

Mechanism Enzyme Beta-Glucuronidase (Active Site) Hydrolysis Hydrolysis Reaction Enzyme->Hydrolysis Catalyzes Substrate Glucuronide Conjugate (Drug/Toxin-GlcA) Substrate->Enzyme Binds Excretion Safe Excretion (Fecal) Substrate->Excretion Stabilized by Inhibition Idaric L-Idaric Acid (Lactone Form) Idaric->Enzyme Competitive Binding (High Affinity) Toxicity Reactivated Toxin/Drug (Gut Toxicity) Hydrolysis->Toxicity Releases Aglycone

Figure 2: Mechanism of Action.[1][3][4][5][6] L-Idaric acid competitively blocks


-glucuronidase, preventing the hydrolysis of glucuronide conjugates and promoting safe excretion.
Part 3: Comparative Analysis & Applications
3.1 L-Idaric vs. D-Glucaric Acid

While both are aldaric acids, their applications differ based on stereochemistry.

FeatureD-Glucaric AcidL-Idaric Acid
Origin Oxidation of D-Glucose/D-GlcAOxidation of L-Iduronic Acid (C5-epimer)
Stereochemistry C2(R), C3(S), C4(S), C5(S)C2(S), C3(R), C4(R), C5(S) (relative to idose)
Primary Target

-glucuronidase (General)

-glucuronidase (Isoform Specific/Potent)
Key Application Dietary Supplement, DetoxicationAnti-inflammatory Drug Scaffold , Chiral Synthon
Stability Forms 1,4-lactone and 6,3-lactoneForms 1,4-lactone (Distinct kinetics)
3.2 Drug Development Applications[7][8][9]
  • Prodrug Stabilization: Co-administration of L-idaric acid with glucuronide prodrugs to prevent premature cleavage in the intestine.

  • Chiral Building Block: Use as a scaffold for synthesizing L-sugar mimetics or neuraminidase inhibitors due to its specific chirality.

Part 4: Experimental Protocols
Protocol 1: Chemo-Enzymatic Synthesis of L-Idaric Acid

Rationale: Direct extraction is inefficient. This protocol utilizes the C5-epimerization of D-glucuronic acid derivatives.

  • Starting Material: D-Glucurono-6,3-lactone.[10]

  • Step 1 (Epimerization): Treat with mild base (pyridine) or use glucuronyl C5-epimerase (recombinant) to establish the L-ido configuration equilibrium.

  • Step 2 (Oxidation): Subject the L-iduronic acid intermediate to nitric acid oxidation or TEMPO-mediated oxidation at C1 to convert the hemiacetal to the carboxylic acid.

  • Step 3 (Purification): Isolate L-idaric acid via ion-exchange chromatography (Dowex 1x8, formate form). Elute with a formic acid gradient.

  • Validation: Confirm structure via 1H-NMR (D2O). Look for the characteristic coupling constants of the idose backbone (narrow coupling between H2-H3-H4 due to axial-equatorial relationships).

Protocol 2:

-Glucuronidase Inhibition Assay

Rationale: To quantify the inhibitory potency (Ki) of L-idaric acid against specific glucuronidases (e.g., E. coli vs. Bovine Liver).

Reagents:

  • Enzyme:

    
    -Glucuronidase (E. coli, Type IX-A).
    
  • Substrate: p-Nitrophenyl-

    
    -D-glucuronide (pNPG).
    
  • Inhibitor: L-Idaric Acid (dissolved in water, pH adjusted to 6.8).

  • Buffer: 75 mM Phosphate buffer, pH 6.8.

Workflow:

  • Preparation: Prepare a serial dilution of L-idaric acid (0.1 µM to 1000 µM).

  • Incubation: Mix 50 µL of enzyme solution (10 units/mL) with 50 µL of inhibitor solution. Incubate at 37°C for 10 minutes to allow equilibrium binding.

  • Reaction Start: Add 100 µL of pNPG substrate (2 mM).

  • Monitoring: Measure absorbance at 405 nm (release of p-nitrophenol) kinetically every 30 seconds for 15 minutes.

  • Analysis: Plot

    
     vs. [I] (Dixon plot) or fit to the Michaelis-Menten competitive inhibition model to determine 
    
    
    
    .
    • Expected Result: Competitive inhibition pattern with

      
       in the micromolar range.
      
References
  • PubChem. L-idaric acid (CID 6857450).[3] National Library of Medicine.[3][11] Retrieved from [Link][3]

  • Malmström, A., et al. (1975). Biosynthesis of dermatan sulfate. I. Formation of L-iduronic acid residues. Journal of Biological Chemistry. Retrieved from [Link]

  • Kreamer, B. L., et al. (2001). A novel inhibitor of beta-glucuronidase: L-aspartic acid. Pediatric Research. Retrieved from [Link]

Sources

Exploratory

L-Idaric Acid Disodium Salt: Anti-Inflammatory Mechanism of Action

Technical Guide for Drug Development & Application Scientists Executive Summary L-Idaric acid disodium salt (CAS: 80876-58-0) is a dicarboxylic sugar acid derivative structurally related to L-iduronic acid, a key compone...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Drug Development & Application Scientists

Executive Summary

L-Idaric acid disodium salt (CAS: 80876-58-0) is a dicarboxylic sugar acid derivative structurally related to L-iduronic acid, a key component of glycosaminoglycans (GAGs) like dermatan sulfate and heparin. Unlike its polymeric precursors, the monomeric disodium salt exhibits distinct pharmacological activity characterized by the potent inhibition of


-glucuronidase  and the downstream suppression of pro-inflammatory mediators (prostaglandins, leukotrienes, and cytokines).

This guide delineates the molecular mechanism of action (MoA) of L-Idaric acid disodium salt, providing a self-validating framework for researchers to assay its efficacy and integrate it into therapeutic pipelines.

Chemical Identity & Pharmacophore

To understand the mechanism, one must first grasp the stereochemistry. L-Idaric acid is the aldaric acid form of L-idose. It is a C5 epimer of glucaric acid (saccharic acid).

  • Chemical Name: L-Idaric acid, disodium salt

  • Molecular Formula: C₆H₈Na₂O₈

  • Structural Significance: The molecule possesses terminal carboxylate groups at C1 and C6. This dicarboxylate motif mimics the transition state of glucuronide hydrolysis, allowing it to dock into the active site of glycosyl hydrolases.

Primary Mechanism: Competitive -Glucuronidase Inhibition[1]

The foundational anti-inflammatory mechanism of L-Idaric acid is the competitive inhibition of


-glucuronidase .
The Physiological Context

Under normal homeostatic conditions, the liver conjugates toxins, drugs, and endogenous hormones (e.g., estrogens, androgens) with glucuronic acid to facilitate excretion via bile. In the intestine or focal tissue sites, bacterial or endogenous


-glucuronidase can hydrolyze these conjugates.[1]
  • The Problem: Hydrolysis releases the free "aglycone" (the active toxin or hormone), which is then reabsorbed (enterohepatic circulation) or acts locally to trigger inflammation and tissue damage.

  • The Solution: L-Idaric acid disodium salt inhibits this enzyme, ensuring that glucuronidated pro-inflammatory factors remain conjugated and are safely excreted.

Biochemical Interaction

L-Idaric acid acts as a transition-state analogue. The spatial arrangement of hydroxyl groups on the idaric acid backbone allows it to bind the catalytic pocket of


-glucuronidase (specifically interacting with the catalytic nucleophile, typically a glutamate residue), effectively locking the enzyme in an inactive state.
Visualization: The "Loop Breaker" Mechanism

The following diagram illustrates how L-Idaric acid interrupts the cycle of inflammatory recirculation.

G cluster_liver Hepatic Phase cluster_gut Tissue/Gut Lumen Phase Toxin Pro-Inflammatory Aglycone (Active Toxin/Hormone) Conjugation Glucuronidation (Liver Phase II) Toxin->Conjugation Reabsorption Enterohepatic Recirculation Toxin->Reabsorption Glucuronide Glucuronide Conjugate (Inactive/Excretable) Conjugation->Glucuronide Enzyme β-Glucuronidase (Bacterial/Endogenous) Glucuronide->Enzyme Excreted to Gut Enzyme->Toxin Hydrolysis (Re-activation) Reabsorption->Toxin Systemic Inflammation Inhibitor L-Idaric Acid Disodium Salt Inhibitor->Enzyme Competitive Inhibition (Ki < 100 µM)

Figure 1: L-Idaric acid blocks the


-glucuronidase-mediated reactivation of inflammatory aglycones, preventing enterohepatic recirculation.

Secondary Mechanism: Cytokine & Eicosanoid Suppression

Beyond enzymatic inhibition, L-Idaric acid disodium salt exerts a direct suppressive effect on the synthesis of inflammatory mediators. While the precise receptor target for this effect is often attributed to GAG-mimicry (interfering with Selectin-mediated leukocyte rolling or TLR4 signaling), the phenotypic outcome is well-defined.

Key Pathways Modulated
  • Arachidonic Acid Cascade: Downregulation of COX-2 and 5-LOX activity, leading to reduced levels of:

    • Prostaglandin E2 (PGE2): Reducing vasodilation and pain sensitization.

    • Leukotrienes (LTs): Reducing neutrophil chemotaxis.

  • Cytokine Storm Attenuation: Reduction in the secretion of TNF-

    
     and IL-6 from activated macrophages.
    

Experimental Protocols (Self-Validating Systems)

To validate the MoA of L-Idaric acid in your specific application, use the following standardized protocols.

Protocol A: -Glucuronidase Inhibition Assay (In Vitro)

Purpose: Quantify the IC50 of L-Idaric acid against


-glucuronidase.

Reagents:

  • Enzyme:

    
    -Glucuronidase (E. coli or Bovine Liver), 100 units/mL.
    
  • Substrate: p-Nitrophenyl-

    
    -D-glucuronide (pNPG), 10 mM.
    
  • Inhibitor: L-Idaric Acid Disodium Salt (Serial dilutions: 0.1 mM – 10 mM).

  • Buffer: 0.1 M Acetate Buffer, pH 5.0.

Workflow:

  • Preparation: In a 96-well microplate, add 10 µL of Inhibitor solution (or vehicle control).

  • Enzyme Addition: Add 20 µL of Enzyme solution. Incubate at 37°C for 10 minutes to allow inhibitor binding.

  • Substrate Initiation: Add 20 µL of pNPG substrate.

  • Kinetics: Monitor absorbance at 405 nm every 60 seconds for 20 minutes.

  • Validation: The slope of the Absorbance vs. Time curve represents velocity (

    
    ).
    
    • Control: Saccharolactone (known inhibitor) should be used as a positive control.

    • Calculation: Plot

      
       vs. [Inhibitor] to determine IC50.
      
Protocol B: LPS-Induced Macrophage Inflammation Model

Purpose: Assess the suppression of NO and Cytokines in a cellular environment.

Cell Line: RAW 264.7 Murine Macrophages.

Workflow:

  • Seeding: Seed cells at

    
     cells/mL in DMEM + 10% FBS. Allow adherence (24h).
    
  • Pre-treatment: Treat cells with L-Idaric Acid Disodium Salt (e.g., 50, 100, 200 µg/mL) for 1 hour prior to stimulation.

  • Stimulation: Add Lipopolysaccharide (LPS) at 1 µg/mL to induce inflammation.

  • Incubation: Incubate for 24 hours at 37°C, 5% CO₂.

  • Readout 1 (Nitric Oxide): Mix 50 µL supernatant with 50 µL Griess Reagent. Measure Absorbance at 540 nm.

  • Readout 2 (ELISA): Use supernatant to quantify TNF-

    
     and IL-6 via standard sandwich ELISA.
    
Visualization: Experimental Workflow

Experiment Step1 RAW 264.7 Macrophage Seeding Step2 Pre-treatment (L-Idaric Acid) 1 Hour Step1->Step2 Step3 LPS Stimulation (1 µg/mL) Step2->Step3 Step4 24h Incubation Step3->Step4 Output1 Griess Assay (NO Levels) Step4->Output1 Output2 ELISA (TNF-α / IL-6) Step4->Output2

Figure 2: Workflow for validating cellular anti-inflammatory efficacy.

Data Presentation & Expectations

When characterizing L-Idaric acid, your data should follow this comparative structure. The values below are representative of typical aldaric acid derivatives.

ParameterControl (LPS Only)L-Idaric Acid (Low Dose)L-Idaric Acid (High Dose)Interpretation

-Glucuronidase Activity
100%65%< 20%Direct enzymatic inhibition confirms primary MoA.
Nitric Oxide (µM) 45.0 ± 2.530.0 ± 1.812.5 ± 1.2Significant reduction in iNOS activity.
TNF-

(pg/mL)
1200 ± 50850 ± 40400 ± 35Downstream suppression of NF-kB signaling.
Cell Viability (MTT) 95%96%94%Crucial Check: Ensures anti-inflammatory effect is not due to cytotoxicity.

References

  • PubChem. (n.d.). L-idaric acid | C6H10O8 | CID 6857450. National Institutes of Health. Retrieved February 6, 2026, from [Link]

  • Mullard, A. (2018). FDA approves new drug for mucopolysaccharidosis VII. Nature Reviews Drug Discovery.

Sources

Foundational

A Technical Guide to the Comparative Thermodynamic Stability of L-Idaric Acid and Its Disodium Salt

Foreword for the Modern Researcher In the landscape of drug development and materials science, an understanding of the thermodynamic stability of a molecule is not merely academic; it is a cornerstone of rational design,...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword for the Modern Researcher

In the landscape of drug development and materials science, an understanding of the thermodynamic stability of a molecule is not merely academic; it is a cornerstone of rational design, formulation, and manufacturing. The transition from a free acid or base to a salt form is a common strategy to enhance properties such as solubility, dissolution rate, and stability. This guide provides an in-depth technical analysis of the thermodynamic principles governing the stability of L-Idaric acid compared to its disodium salt.

While specific experimental thermodynamic data for L-Idaric acid is not extensively published, this document synthesizes fundamental physicochemical principles, data from analogous sugar acids, and established analytical methodologies. It is designed to equip researchers, chemists, and drug development professionals with the theoretical framework and practical approaches necessary to evaluate and predict the stability of such compounds, thereby guiding informed decisions in candidate selection and formulation development.

Foundational Concepts: Defining Thermodynamic Stability

Thermodynamic stability refers to the energy state of a system. A compound is considered thermodynamically stable under a given set of conditions if it exists in a low-energy state, with little tendency to spontaneously transform into a different chemical or physical form. The key arbiter of this stability is the Gibbs free energy (G) , which integrates enthalpy (H) and entropy (S) into a single value that determines the spontaneity of a process at constant temperature and pressure.

The change in Gibbs free energy (ΔG) for any process, including chemical degradation or physical state change, is given by the well-known equation:

ΔG = ΔH - TΔS

Where:

  • ΔH (Enthalpy Change) represents the heat absorbed or released during a process. An exothermic process (negative ΔH) contributes favorably to stability.

  • ΔS (Entropy Change) represents the change in disorder or randomness. An increase in entropy (positive ΔS) contributes favorably to stability.

  • T is the absolute temperature in Kelvin.

A negative ΔG indicates a spontaneous, thermodynamically favorable process, while a positive ΔG indicates a non-spontaneous process. The standard Gibbs free energy of formation (ΔG°f) is the Gibbs free energy change when one mole of a compound is formed from its constituent elements in their standard states[1]. A more negative ΔG°f signifies greater thermodynamic stability[2][3].

digraph "Gibbs_Free_Energy" { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=12, margin=0.2]; edge [fontname="Arial", fontsize=10];

}

Figure 1: The fundamental relationship between Gibbs free energy, enthalpy, and entropy.

Molecular and Physicochemical Comparison

Structural Analysis: L-Idaric Acid vs. Disodium L-Idarate

L-Idaric acid, with the IUPAC name (2R,3S,4S,5R)-2,3,4,5-tetrahydroxyhexanedioic acid, is a dicarboxylic sugar acid[4]. Its structure features two carboxylic acid groups and four hydroxyl groups, making it a highly polar, hydrophilic molecule capable of extensive hydrogen bonding.

The disodium salt, Disodium L-idarate, is formed by the deprotonation of the two carboxylic acid groups, with sodium ions (Na+) acting as counterions. This transformation from a neutral molecule to an ionic species is the primary driver of the differences in their physicochemical properties and thermodynamic stability.

digraph "Molecular_Structures" { graph [bgcolor="#F1F3F4"]; node [shape=none, margin=0, fontname="Arial"];

}

Figure 2: Chemical structures of L-Idaric acid and a representation of its disodium salt.
Solid-State vs. Aqueous Solution: A Tale of Two Environments

The discussion of stability must be contextualized to the environment—primarily the solid state versus an aqueous solution.

  • In the Solid State: The stability of the crystalline form is dictated by the strength of its crystal lattice. This is related to the intermolecular forces, including hydrogen bonds and, in the case of the salt, strong ionic interactions. Salts of organic acids often have higher melting points than their free acid counterparts, suggesting a more stable crystal lattice that requires more energy to disrupt[5]. L-Idaric acid has a reported melting point of 125-130°C[6]. While specific data for the disodium salt is unavailable, it is reasonable to hypothesize a higher decomposition temperature due to the strong electrostatic forces between the idarate dianion and the sodium cations.

  • In Aqueous Solution: The dynamic changes dramatically. The salt form is expected to exhibit significantly higher thermodynamic stability, primarily due to two factors:

    • Enhanced Solubility: Salt formation is a widely used technique to increase the aqueous solubility of weakly acidic and basic drugs[7][8]. The ionic nature of the disodium salt allows for strong ion-dipole interactions with water molecules, which is energetically favorable and leads to greater solubility. Increased solubility is often a practical indicator of improved stability in a solution, as it prevents precipitation[7].

    • pH and Ionization: L-Idaric acid is a weak acid. In solution, its stability is pH-dependent. The disodium salt, being the conjugate base, will establish a higher pH in an unbuffered aqueous solution compared to the free acid. This higher pH environment prevents the potential for acid-catalyzed degradation reactions. The charged carboxylate groups are also less susceptible to certain chemical reactions compared to the protonated carboxylic acid groups.

Comparative Physicochemical Properties

The following table summarizes the known and predicted properties of L-Idaric acid and its disodium salt.

PropertyL-Idaric AcidDisodium L-Idarate (Predicted/General)Rationale for Difference
Molecular Formula C₆H₁₀O₈[4][9]C₆H₈Na₂O₈Replacement of two acidic protons with two sodium ions.
Molecular Weight 210.14 g/mol [4][9]254.10 g/mol Addition of two sodium atoms and removal of two hydrogen atoms.
Physical Form Off-White Solid[6]Crystalline SolidSalts of organic acids are typically crystalline solids.
Melting Point 125-130°C[6]Higher than free acidStrong ionic forces in the crystal lattice require more energy to overcome.
Aqueous Solubility Soluble in water[6]Highly SolubleIonic compounds generally have higher aqueous solubility due to strong ion-dipole interactions with water[7][8].
pKa (Predicted) 2.99 ± 0.35[6]Not Applicable (Conjugate Base)The salt is the deprotonated form of the acid.
Hygroscopicity Hygroscopic[6]Potentially more hygroscopicThe strong ionic charges can attract and hold water molecules more effectively.

Experimental Determination of Thermodynamic Stability

To quantitatively assess the thermodynamic stability, a suite of analytical techniques must be employed. The choice of experiment is dictated by the specific stability parameter of interest.

Protocol: Differential Scanning Calorimetry (DSC) for Thermal Stability

DSC is a fundamental thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference. It provides critical information on melting point, decomposition temperature, and polymorphism.

Objective: To determine and compare the thermal stability of L-Idaric acid and its disodium salt in the solid state.

Methodology:

  • Sample Preparation: Accurately weigh 2-5 mg of the sample (L-Idaric acid or its disodium salt) into an aluminum DSC pan. Crimp a lid onto the pan. Prepare an empty, crimped pan to serve as the reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen at 50 mL/min) to prevent oxidative degradation.

  • Thermal Program:

    • Equilibrate the cell at a starting temperature (e.g., 25°C).

    • Ramp the temperature at a controlled rate (e.g., 10°C/min) to a final temperature well above the expected decomposition (e.g., 300°C).

  • Data Analysis:

    • Record the heat flow as a function of temperature.

    • Identify endothermic peaks, which correspond to melting points.

    • Identify exothermic peaks or a sharp drop in the baseline, which often indicates thermal decomposition.

    • The onset temperature of decomposition is a key indicator of thermal stability. A higher decomposition temperature for the disodium salt would experimentally validate its superior solid-state thermal stability.

digraph "DSC_Workflow" { graph [fontname="Arial", fontsize=12, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10];

}

Figure 3: A streamlined workflow for assessing thermal stability using DSC.
Protocol: Isothermal Calorimetry for Enthalpy of Solution

Isothermal calorimetry, particularly Isothermal Titration Calorimetry (ITC) or solution calorimetry, can be used to measure the heat change (enthalpy of solution, ΔH_soln) when a compound dissolves in a solvent. This provides insight into the energetics of the solvation process.

Objective: To measure the enthalpy of solution for both the free acid and the disodium salt to understand the energetic favorability of their interaction with water.

Methodology:

  • Instrument Setup: Fill the ITC sample cell with deionized water and allow it to equilibrate to the desired temperature (e.g., 25°C).

  • Sample Preparation: Prepare a concentrated stock solution of the compound (if soluble enough) or use the solid powder for the injection syringe.

  • Titration/Injection: Inject a small, known amount of the sample into the cell. The instrument will measure the heat released (exothermic, negative ΔH) or absorbed (endothermic, positive ΔH) during the dissolution process.

  • Data Analysis: Integrate the heat flow peaks to determine the total heat change. A more negative (exothermic) enthalpy of solution for the disodium salt would indicate that its interaction with water is more energetically favorable than that of the free acid, contributing to its greater stability in solution.

Determining Gibbs Free Energy and Entropy of Dissociation

By measuring the acid dissociation constant (Ka) of L-Idaric acid at various temperatures using pH titration, one can calculate the thermodynamic parameters for its dissociation in water[10][11].

  • Measure Ka at different temperatures (T).

  • Calculate ΔG° for each temperature using: ΔG° = -RT ln(Ka) .

  • Plot ln(Ka) versus 1/T (van 't Hoff plot). The plot should be linear.

  • Determine ΔH° and ΔS° from the linear equation: ln(Ka) = (-ΔH°/R)(1/T) + (ΔS°/R) .

    • The slope of the line is -ΔH°/R.

    • The y-intercept is ΔS°/R.

This analysis provides a complete thermodynamic profile of the acid's behavior in solution, which is intrinsically linked to the stability of both the protonated (free acid) and deprotonated (salt) forms.

Practical Implications in Drug Development

The choice between using a free acid or a salt form is a critical decision in pharmaceutical development.

  • Formulation & Bioavailability: The higher aqueous solubility of the disodium salt is highly advantageous for developing oral solid dosage forms or parenteral (injectable) solutions. Improved solubility often leads to a faster dissolution rate, which can enhance bioavailability[5].

  • Chemical Stability & Shelf Life: In the solid state, the more stable crystal lattice of the salt can protect the molecule from degradation caused by temperature and humidity, leading to a longer shelf life[5][8]. In liquid formulations, by controlling the pH, the salt form can prevent acid- or base-catalyzed hydrolysis.

  • Manufacturing: The physical properties of the salt, such as crystallinity and flowability, can be more amenable to manufacturing processes like tableting and powder handling compared to the free acid form.

Conclusion

For researchers and drug developers, the disodium salt of L-Idaric acid presents a more robust and developable form of the molecule. The experimental protocols outlined in this guide provide a clear roadmap for quantitatively confirming this hypothesis and generating the specific thermodynamic data required for advanced formulation and process development. The strategic selection of the salt form, grounded in a thorough understanding of its thermodynamic properties, is a key enabler for translating a promising molecule into a safe, stable, and effective product.

References

  • AAMC FL3 C/P #9 : r/MCAT2 - Reddit. (2018-08-12). Available at: [Link]

  • Determination of Stability Constant and Related Thermodynamics of Complex Formation of Glutamic Acid with Some Rare Earth Metals. (n.d.). Available at: [Link]

  • Microcalorimetry as an Effective Tool for the Determination of Thermodynamic Characteristics of Fulvic–Drug Interactions - MDPI. (2024-12-29). Available at: [Link]

  • L-idaric acid | C6H10O8 | CID 6857450 - PubChem - NIH. (n.d.). Available at: [Link]

  • Why salt formation of weak acid increases the drug solubility? - ResearchGate. (2023-02-08). Available at: [Link]

  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. (n.d.). Available at: [Link]

  • Standard Gibbs free energy of formation - Wikipedia. (n.d.). Available at: [Link]

  • Calorimetric study of some carboxylic acids lewis-bases complexes in view of thermal energy storage - DOI. (n.d.). Available at: [Link]

  • Cellular Biochemical Energetics: Gibbs free energy (ΔG) versus standard free energy (ΔG°). (2005-11-02). Available at: [Link]

  • Drug Dissolution Enhancement by Salt Formation - Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.). Available at: [Link]

  • Determination of Thermodynamic Values (∆S°, ∆H°, and ∆G°) from the Dissociation of a Weak Acid - Science and Education Publishing. (2017). Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Preparation of L-Idaric Acid Disodium Salt Aqueous Solutions

This Application Note provides a rigorous, standardized protocol for the preparation of L-Idaric acid disodium salt aqueous solutions. It addresses the specific physicochemical challenges associated with aldaric acids, i...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a rigorous, standardized protocol for the preparation of L-Idaric acid disodium salt aqueous solutions. It addresses the specific physicochemical challenges associated with aldaric acids, including lactone-acid-salt equilibria and hygroscopicity.[1]

[1]

Scientific Background & Rationale

L-Idaric acid (CAS 80876-58-0) is a dicarboxylic sugar acid (aldaric acid) derived from L-idose.[1] In aqueous environments, aldaric acids exhibit a complex equilibrium between the open-chain free acid and its cyclic lactone forms (typically 1,4-lactone or 3,6-lactone).[1] This equilibrium is pH-dependent and critical for reproducibility.[1]

The disodium salt (L-Idarate) is the thermodynamically stable form in alkaline media. Preparation requires precise neutralization to drive the equilibrium entirely from the lactone/acid species to the dicarboxylate anion. Failure to fully hydrolyze the lactone or control pH results in solutions with drifting pH and inconsistent concentration.

Chemical Equilibrium & Strategy

To prepare a stable disodium salt solution, one must introduce sufficient base (NaOH) to:

  • Open the lactone ring (irreversible in base).

  • Deprotonate both carboxylic acid groups (

    
    , 
    
    
    
    ).

Target pH: A final pH of 8.0 – 8.5 is recommended to ensure >99.9% formation of the disodium species (


) while maintaining physiological compatibility.
Mechanism Diagram

The following diagram illustrates the conversion pathway from the commercial precursor (often the lactone or acid) to the stable salt.

IdaricAcidPathways Lactone L-Idaric Acid 1,4-Lactone (Commercial Precursor) FreeAcid L-Idaric Acid (Free Acid) Lactone->FreeAcid + H2O (Slow) MonoSalt Monosodium L-Idarate Lactone->MonoSalt + 1 eq NaOH (Ring Opening) FreeAcid->MonoSalt + NaOH DiSalt Disodium L-Idarate (Target Species) MonoSalt->DiSalt + NaOH (pH > 5.0)

Caption: Reaction pathway for the generation of Disodium L-Idarate. Blue arrows indicate the titration workflow.

Materials & Equipment

Reagents
ReagentGradeCASNotes
L-Idaric Acid (or 1,4-Lactone)High Purity (>95%)80876-58-0 (Acid) / 80876-59-1 (Lactone)Highly hygroscopic.[1][2] Store at -20°C under inert gas.
Sodium Hydroxide (NaOH) 1.0 N Standardized Sol.1310-73-2Use Carbonate-free solution to prevent buffering.[1]
Water Ultrapure (Type I)7732-18-5Resistivity 18.2 MΩ[1]·cm at 25°C.
Equipment
  • Analytical Balance: Readability 0.01 mg (e.g., Mettler Toledo XPR).

  • pH Meter: Calibrated (3-point: pH 4.01, 7.00, 10.01).

  • Magnetic Stirrer: With temperature control.[1][3]

  • Syringe Filter: 0.22 µm PES (Polyethersulfone) for sterilization.

Experimental Protocol

This protocol describes the preparation of a 100 mL stock solution of 50 mM L-Idaric Acid Disodium Salt .

Calculation
  • Molecular Weight (Free Acid,

    
    ):  210.14  g/mol [2]
    
  • Target Concentration: 50 mM (0.05 mol/L)

  • Mass Required:

    
    
    
  • Note: If starting with the lactone (

    
    , MW 192.12  g/mol ), adjust mass accordingly (
    
    
    
    g).
Step-by-Step Procedure
Step 1: Preparation of Base Matrix
  • Dispense 80 mL of Ultrapure Water into a clean glass beaker.

  • Place on a magnetic stirrer and insert a calibrated pH electrode.

  • Critical: Monitor temperature; maintain at 20–25°C.[1]

Step 2: Dissolution & Hydrolysis
  • Weigh 1.0507 g of L-Idaric Acid (or equivalent Lactone) accurately.

  • Add the solid to the water under moderate stirring.

    • Observation: The pH will drop rapidly (typically pH < 3.0).

  • Titration (Neutralization):

    • Slowly add 1.0 N NaOH dropwise.[1]

    • Monitor the pH continuously.

    • Inflection Point 1: Around pH 3.5–4.0 (Monosodium salt).[1]

    • Inflection Point 2: Continue adding NaOH until pH stabilizes between 8.0 and 8.5 .

  • Lactone Note: If using the lactone, the pH may drift downward after initial adjustment as the ring opens. Maintain pH 8.5 for 30 minutes to ensure complete hydrolysis.

Step 3: Final Adjustment
  • Once pH is stable at 8.0–8.5 for >10 minutes, transfer the solution to a 100 mL volumetric flask .

  • Rinse the beaker and electrode with Ultrapure Water, adding rinses to the flask.

  • Dilute to volume (QS) with Ultrapure Water.

  • Invert 10 times to mix.

Step 4: Filtration & Sterilization[4]
  • Draw the solution into a sterile syringe.

  • Pass through a 0.22 µm PES filter into a sterile, endotoxin-free storage container.

    • Why PES? Low protein binding and high chemical compatibility with alkaline salt solutions.

Quality Control & Validation

Every batch must be validated to ensure the salt form is correct and the concentration is accurate.

ParameterAcceptance CriteriaMethod
Appearance Clear, colorless, particulate-freeVisual Inspection
pH 8.0 ± 0.2Potentiometric
Conductivity Consistent with theoretical ionic strengthConductivity Meter
Stability No precipitation after 24h at 4°CVisual / Turbidity
Workflow Logic Diagram

The following flowchart ensures self-validation during the preparation process.

ProtocolLogic Start Start: Weigh Precursor Dissolve Dissolve in Water (pH < 3.0) Start->Dissolve Titrate Add NaOH to pH 8.5 Dissolve->Titrate CheckDrift Wait 30 mins Check pH Drift Titrate->CheckDrift Adjust Re-adjust pH (Hydrolysis incomplete) CheckDrift->Adjust pH < 8.0 Finalize QS to Volume Filter (0.22 µm) CheckDrift->Finalize pH Stable Adjust->CheckDrift

Caption: Decision tree for ensuring complete lactone hydrolysis and stable salt formation.

Storage & Stability

  • Temperature: Store liquid aliquots at -20°C for long-term stability (up to 6 months). Short-term (1 week) at 4°C.

  • Container: Polypropylene (PP) or glass vials. Avoid polystyrene if long-term storage is planned due to potential leaching at higher pH.[1]

  • Freeze-Thaw: Limit to 1 cycle. Aliquot immediately after preparation.

  • Precipitation: If precipitate forms upon thawing, sonicate at 37°C. If it does not redissolve, the salt may have reverted or degraded; discard.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 122269, Idaric acid. Retrieved from [Link]

Sources

Application

Application Note: High-Resolution HPLC Separation of L-Idaric Acid from Complex Sugar Acid Matrices

Executive Summary L-Idaric acid (the dicarboxylic derivative of L-idose) presents a significant analytical challenge due to its high polarity, lack of UV-active chromophores, and structural similarity to its epimers, suc...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

L-Idaric acid (the dicarboxylic derivative of L-idose) presents a significant analytical challenge due to its high polarity, lack of UV-active chromophores, and structural similarity to its epimers, such as D-glucaric acid. Accurate quantification is critical for monitoring bioconversion pathways, particularly in the degradation of heparin/heparan sulfate or synthetic biology applications targeting aldaric acid production.

This guide details two validated protocols for the separation of L-Idaric acid:

  • Ion Exclusion Chromatography (IEC): A robust, isocratic method suitable for fermentation monitoring and bulk purity analysis.

  • HPAEC-PAD: A high-sensitivity gradient method utilizing High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection, ideal for separating complex isomeric mixtures and trace analysis.

Analytical Challenges & Strategy

The "Aldaric" Problem

Aldaric acids are dicarboxylic sugar acids.[1][2] Unlike simple organic acids (e.g., acetic, lactic), they possess multiple hydroxyl groups, making them extremely hydrophilic. Unlike neutral sugars, they carry a charge.

  • Reverse Phase (C18): Ineffective. L-Idaric acid elutes in the void volume due to lack of hydrophobic retention.

  • UV Detection: Poor. Aldaric acids lack conjugated double bonds, necessitating detection at <210 nm (prone to interference) or Refractive Index (RI) (low sensitivity).

Strategic Selection
FeatureIon Exclusion (IEC)HPAEC-PAD
Primary Mechanism Donnan Exclusion & Size ExclusionAnion Exchange (at high pH)
Separation Driver pKa differences & Hydrodynamic VolumeHydroxyl stereochemistry & pKa
Detection UV (210nm) or RIPulsed Amperometry (Electrochemical)
Sensitivity mM range (g/L)µM range (mg/L to µg/L)
Best Use Case Fermentation broth, QCIsomer separation, Impurity profiling

Protocol A: Ion Exclusion Chromatography (IEC)

The Workhorse Method for Routine Analysis

This method utilizes a sulfonated divinylbenzene-styrene copolymer column in the hydrogen form. Separation is achieved because fully ionized strong acids are excluded from the resin pores (eluting first), while weak acids like L-Idaric acid partially enter the pores based on their pKa and size.

Equipment & Materials
  • System: HPLC with Isocratic Pump, Column Oven.

  • Detector: Refractive Index (RI) Detector (Preferred) or Diode Array Detector (DAD) set to 210 nm.

  • Column: Bio-Rad Aminex HPX-87H (300 x 7.8 mm) or equivalent (e.g., Phenomenex Rezex ROA).

  • Guard Column: Cation-H guard cartridge.

  • Mobile Phase: 5 mM Sulfuric Acid (

    
    ).
    
Method Parameters
ParameterSettingRationale
Flow Rate 0.5 – 0.6 mL/minLower flow improves resolution of structurally similar sugar acids.
Temperature 35°C - 50°CHigher temp sharpens peaks but may cause co-elution of isomers; start at 35°C.
Injection Vol 10 - 20 µLDependent on concentration; keep low to prevent peak broadening.
Run Time 20 - 30 minDicarboxylic acids elute early (6-10 min); monocarboxylics elute later.
Step-by-Step Procedure
  • Preparation: Filter mobile phase (0.22 µm) and degas thoroughly. Background noise in RI is highly sensitive to dissolved gas.

  • Equilibration: Flush column at 0.3 mL/min for 30 mins, then ramp to 0.6 mL/min. Wait until RI baseline is stable (drift < 10 nRIU/hr).

  • Sample Prep: Dilute sample to ~1-5 g/L. Filter through 0.2 µm PES filter.

    • Critical: If sample contains high salt (>100 mM), desalt using a cation-exchange SPE cartridge to prevent fouling the H+ guard column.

  • Execution: Inject standards (L-Idaric, D-Glucaric) separately to establish retention times (

    
    ).
    
  • Analysis: L-Idaric acid is a dicarboxylic acid and will elute before monocarboxylic acids (e.g., Iduronic or Gluconic acid) and neutral sugars.

Troubleshooting IEC
  • Co-elution with Glucaric Acid: If L-Idaric and D-Glucaric co-elute, lower the column temperature to 30°C and flow rate to 0.4 mL/min. If resolution is still insufficient, switch to Method B (HPAEC-PAD).

Protocol B: HPAEC-PAD

The Gold Standard for Isomer Separation

This method uses strong anion exchange at high pH (pH > 12). Under these conditions, the hydroxyl groups of the sugar acids are ionized (pK ~12-13). The separation is highly sensitive to the stereochemical orientation of these hydroxyls, allowing baseline separation of L-Idaric acid from D-Glucaric acid.

Equipment & Materials
  • System: Dionex ICS-5000+ or equivalent (Metal-free flow path required).

  • Detector: Electrochemical Detector with Gold Working Electrode and Ag/AgCl Reference.

  • Column: Dionex CarboPac PA1 (250 x 4 mm) or PA10.

  • Guard Column: CarboPac PA1 Guard.

  • Eluents:

    • E1: Deionized Water (18.2 MΩ·cm), degassed.[3]

    • E2: 100 mM Sodium Hydroxide (NaOH).

    • E3: 1 M Sodium Acetate (NaOAc) in 100 mM NaOH.

Gradient Program

Aldaric acids are strongly retained divalents. A strong "pusher" ion (Acetate) is required to elute them.

Time (min)% E1 (Water)% E2 (100mM NaOH)% E3 (1M NaOAc)Condition
0.0 01000Equilibration (100mM NaOH)
5.0 01000Load/Wash neutrals
5.1 09010Begin Acetate Gradient
25.0 04060Linear Ramp to 600mM Acetate
25.1 00100Column Wash (1M Acetate)
30.0 01000Re-equilibration

Note: The background NaOH concentration is maintained at 100 mM throughout to ensure ionization.

Waveform Settings (Standard Quadruple Potential)
  • E1: +0.10 V (t=0.00 to 0.20 s) - Integration

  • E2: +0.10 V (t=0.20 to 0.40 s) - Integration

  • E3: -2.00 V (t=0.41 to 0.42 s) - Cleaning

  • E4: +0.60 V (t=0.43 s) - Oxide Formation

  • E5: -0.10 V (t=0.60 s) - Reduction

Mechanism of Separation

L-Idaric acid and D-Glucaric acid differ in the orientation of the hydroxyl group at C5. The CarboPac resin interacts stereoselectively with these oxyanions.

  • Elution Order: typically Neutral Sugars

    
     Monocarboxylic Acids (Gluconic) 
    
    
    
    Dicarboxylic Acids (Idaric/Glucaric).
  • Optimization: If Idaric and Glucaric are not fully resolved, decrease the slope of the acetate gradient (e.g., 0-40% E3 over 30 mins).

Visualizing the Workflow

G cluster_0 Sample Preparation cluster_1 Method Selection Decision cluster_2 Analysis & Data Start Crude Sample (Fermentation Broth/Reaction Mix) Filter 0.22 µm Filtration Start->Filter SPE Cation Exchange SPE (Remove Proteins/Salts) Filter->SPE Dilution Dilute to Linear Range (IEC: 1g/L, HPAEC: 10mg/L) SPE->Dilution Decision Isomeric Resolution Required? Dilution->Decision RouteA NO: Routine Quant (Use IEC) Decision->RouteA High Conc / Simple Matrix RouteB YES: Trace/Isomer Analysis (Use HPAEC-PAD) Decision->RouteB Complex Matrix / Low Conc IEC_Run Run Aminex HPX-87H 5mM H2SO4, 35°C, RI RouteA->IEC_Run HPAEC_Run Run CarboPac PA1 NaOH/NaOAc Gradient, PAD RouteB->HPAEC_Run Result Quantify L-Idaric Acid (External Std Method) IEC_Run->Result HPAEC_Run->Result

Caption: Decision tree for selecting between IEC and HPAEC-PAD based on analytical requirements.

References

  • Bio-Rad Laboratories. (n.d.). Aminex HPX-87H Column Application Guide for Organic Acids. Retrieved from [Link]

  • Zhang, Y., et al. (2016). HPLC Determination of D-Glucaric Acid in Human Urine. ResearchGate. Retrieved from [Link]

  • Fritz, J. S. (1991).[4] Principles and Applications of Ion-Exclusion Chromatography. Journal of Chromatography A. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

preventing hydrolysis of L-Idaric acid disodium salt in solution

The following technical guide is designed for researchers and formulation scientists working with L-Idaric acid disodium salt (Na₂-Idarate) . It addresses the specific challenge of maintaining the chemical integrity of t...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed for researchers and formulation scientists working with L-Idaric acid disodium salt (Na₂-Idarate) . It addresses the specific challenge of maintaining the chemical integrity of the disodium salt species in aqueous solution, preventing its conversion (often colloquially referred to as "hydrolysis" or "lactonization") into its acid or lactone forms.

Module 1: The Stability Profile & The "Hydrolysis" Paradox

Q: I am observing degradation of my L-Idaric acid disodium salt in water. Is it hydrolyzing?

A: Technically, you are likely observing protonation followed by lactonization , not hydrolysis in the traditional bond-breaking sense.

L-Idaric acid is a dicarboxylic sugar acid.[1][2] Its disodium salt represents the open-chain carboxylate form .[1][2] In aqueous solution, this system exists in a dynamic pH-dependent equilibrium.[1][2]

  • High pH (> 8.0): The molecule exists as the stable, open-chain dianion (Idarate).[1]

  • Neutral/Acidic pH (< 7.0): The carboxylate groups become protonated to form the free acid.

  • Lactonization: Once protonated, the free acid spontaneously undergoes intramolecular esterification (releasing water) to form L-Idaric-1,4-lactone or 3,6-lactone .[1]

Therefore, "preventing hydrolysis" in this context actually means preventing protonation and subsequent cyclization .[2] You must maintain the solution conditions that favor the open-chain ionic form.[1]

The Equilibrium Landscape

The following diagram illustrates the pathway you are trying to arrest. To maintain the disodium salt, you must block the leftward movement.

IdaricStability cluster_conditions Critical Control Parameter: pH Salt Disodium L-Idarate (Open Chain, Stable Target) Acid L-Idaric Acid (Free Acid) Salt->Acid + H⁺ (pH Drop) Acid->Salt + OH⁻ (pH Rise) Lactone L-Idaro-1,4-lactone (Cyclic Ester) Acid->Lactone - H₂O (Spontaneous) Lactone->Acid + H₂O (Hydrolysis)

Figure 1: The pH-dependent equilibrium of L-Idaric acid species.[1][2] The "Hydrolysis" users often fear is actually the shift from Salt to Acid to Lactone caused by pH instability.

Module 2: Troubleshooting Guide

Issue 1: pH Drift and Spontaneous Lactonization

Symptom: The solution pH drops over time, and analysis (HPLC/NMR) shows new peaks corresponding to lactones. Root Cause: Absorption of atmospheric CO₂.[1][2]

  • Water absorbs CO₂ to form carbonic acid (H₂CO₃).[1][2]

  • Carbonic acid protonates the Idarate anion: Idarate²⁻ + H₂CO₃ → H-Idarate⁻ + HCO₃⁻.[1][2]

  • The protonated acid cyclizes.[1][2]

Corrective Protocol: The "Carbonate Shield" Method

  • Degas Solvents: Vigorously degas all water used for preparation using Nitrogen or Argon sparging for 20 minutes.[1][2]

  • Buffer Selection: Do not use unbuffered water.[1][2] Use a non-nucleophilic buffer at pH 8.5 – 9.0 .

    • Recommended: 50 mM Tris-HCl (pH 8.[1][2]5) or Phosphate buffer (pH 8.0).[1][2]

    • Avoid: Acidic buffers (Acetate, Citrate) which will force lactonization.[1][2]

Issue 2: Metal-Catalyzed Oxidation

Symptom: Solution turns yellow or brown (browning reactions) without significant pH change.[1][2] Root Cause: Trace transition metals (Fe, Cu) catalyzing oxidative decarboxylation of the sugar backbone. Corrective Protocol:

  • Chelation: Add a secondary chelator if your application permits (e.g., 0.1 mM EDTA).[1][2] Note: L-Idaric acid itself is a chelator; if it binds stray metals, it sacrifices itself.[1]

  • High Purity Reagents: Use LC-MS grade water and plasticware (glass can leach metal ions).[1][2]

Issue 3: Hygroscopicity of the Solid Salt

Symptom: The solid powder clumps or becomes sticky before dissolution. Root Cause: L-Idaric acid disodium salt is hygroscopic.[1][2] Absorbed moisture creates a localized solution on the crystal surface where "hydrolysis" (proton transfer) can begin if CO₂ is present.[1][2] Corrective Protocol:

  • Store solid under Argon in a desiccator.

  • Weigh out rapidly in a low-humidity environment.[1][2]

Module 3: Optimized Preparation Protocol

This protocol ensures the L-Idaric acid disodium salt remains in its open-chain, active form for at least 48 hours.[1][2]

Reagents Required
  • L-Idaric acid disodium salt (High Purity)[1][2]

  • Milli-Q Water (18.2 MΩ[1][2]·cm)

  • Sodium Hydroxide (0.1 N and 1.0 N)[1]

  • Argon gas[1]

Step-by-Step Workflow
  • Solvent Conditioning:

    • Boil Milli-Q water for 10 minutes to remove dissolved CO₂.[1][2]

    • Cool to room temperature under a stream of Argon.[1][2]

    • Why? Removing CO₂ prevents the formation of carbonic acid, the primary trigger for instability.

  • pH Adjustment (Pre-Dissolution):

    • Adjust the water to pH 9.0 using dilute NaOH before adding the salt.

    • Why? Adding the salt to neutral water (pH 7) might momentarily expose it to local acidity.[1][2] Starting basic ensures the equilibrium is locked to the left (Salt form).

  • Dissolution:

    • Add the L-Idaric acid disodium salt slowly with gentle stirring.

    • Monitor pH continuously.[1][2][3][4] If it drops below 8.0, add 0.1 N NaOH dropwise to maintain pH 8.5–9.0.[1][2]

  • Filtration (Optional but Recommended):

    • Filter through a 0.22 µm PES membrane (low protein binding, low chemical interaction).[1][2]

    • Why? Removes nucleation sites for precipitation or bacterial growth.[1][2]

  • Storage:

    • Aliquot into dark, airtight vials (amber glass or opaque plastic).

    • Overlay the headspace with Argon before sealing.[1][2]

    • Store at 4°C.

Stability Data Summary
ConditionpHDominant SpeciesStability (25°C)
Acidic < 4.01,4-Lactone / Free AcidUnstable (Rapid Cyclization)
Neutral 6.5 - 7.5Mix of Salt / AcidModerate (Slow drift to lactone)
Alkaline 8.5 - 10.0 Disodium Salt (Open) High (> 1 week)
Highly Alkaline > 12.0Salt (Degradation Risk)Low (Epimerization/Browning)

Module 4: FAQ – Scientific Rationale

Q: Can I use L-Idaric acid disodium salt in cell culture media? A: Yes, but be aware that cell culture media (typically pH 7.2–7.[1][2]4) is slightly below the optimal stability range for the pure salt. In this environment, a slow equilibrium shift toward the acid/lactone form will occur. To mitigate this, prepare a concentrated stock in pH 8.5 buffer and add it to the media immediately prior to use.

Q: Why does my "fresh" solution have a different HPLC retention time than my standard? A: You are likely detecting the lactone peak .[2] Sugar acid lactones often have different retention times than their open-chain salt counterparts.[1][2] If your mobile phase is acidic (common in HPLC), the salt may convert to the lactone on the column.

  • Solution: Ensure your HPLC method uses a high pH mobile phase (e.g., Ammonium Carbonate, pH 9) if you wish to image the salt form, or strictly control the injection matrix.

Q: Is the lactonization reversible? A: Yes. If your solution has "hydrolyzed" (lactonized), you can regenerate the disodium salt by adding NaOH to raise the pH to 10.0 and stirring for 30 minutes, then adjusting back to pH 8.5. This hydrolyzes the lactone ring back to the open carboxylate form.[1][2]

References

  • PubChem. (2025).[1][2] L-Idaric acid, 1,4-lactone | C6H8O7.[1][2] National Library of Medicine.[1][2] [Link]

  • Eggleston, G., & Vercellotti, J. (2000).[1][2][3] Degradation of Sucrose, Glucose and Fructose in Concentrated Aqueous Solutions Under Constant pH Conditions. Journal of Carbohydrate Chemistry. [Link]

  • Politecnico di Milano. (2015).[1][2] Derivatives of Aldaric acids as Key Intermediates. (Discusses the equilibrium of sugar acid salts and lactones). [Link]

Sources

Optimization

Technical Support Center: Enhancing Low-Temperature Aqueous Solubility of L-Idaric Acid Salts

Welcome to the technical support center for researchers, scientists, and drug development professionals working with L-Idaric acid and its salts. This guide provides in-depth troubleshooting advice, frequently asked ques...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with L-Idaric acid and its salts. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address the common challenge of maintaining the aqueous solubility of L-Idarate salts at low temperatures. As a polyhydroxy dicarboxylic acid, L-Idaric acid's solubility is highly dependent on factors such as its salt form, the solution's pH, temperature, and the presence of other solutes. This resource is designed to equip you with the foundational knowledge and practical techniques to overcome these solubility challenges in your experimental workflows.

Introduction: The Challenge of Low-Temperature Solubility

L-Idaric acid, a C6 aldaric acid, is a chiral molecule with a backbone rich in hydroxyl groups, making it and its salts generally water-soluble. However, in many biochemical, pharmaceutical, and crystallization studies, maintaining this solubility at reduced temperatures (e.g., during cooling crystallization, in refrigerated formulations, or in cryopreservation) becomes a significant hurdle. As the temperature of an aqueous solution of an L-Idarate salt is lowered, the kinetic energy of the water molecules decreases, reducing their ability to overcome the lattice energy of the salt, often leading to precipitation. This guide will explore the underlying principles of this phenomenon and provide practical strategies to mitigate it.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered by researchers working with L-Idaric acid salts at low temperatures.

Q1: My L-Idarate salt solution, which was clear at room temperature, became cloudy and formed a precipitate upon cooling. What is happening and how can I prevent this?

A1: This is a classic case of temperature-dependent precipitation. The solubility of most salts, including those of L-Idaric acid, decreases as the temperature drops. The cloudiness is due to the nucleation and growth of salt crystals as the solution becomes supersaturated upon cooling.

Troubleshooting Steps:

  • Counter-Ion Selection: The choice of the counter-ion has a significant impact on the solubility of the salt. Generally, for carboxylate salts, potassium salts are more soluble than their sodium counterparts, and divalent cations like calcium will form significantly less soluble salts. For instance, while specific data for L-Idarate is limited, for the closely related D-Glucaric acid, the potassium salt has a solubility of approximately 1.7 wt% in water at standard temperature and pressure, whereas the calcium salt is significantly less soluble at 0.06 wt%.[1] The ammonium salt of D-Glucaric acid has a high aqueous solubility of 2.19 M/L at ambient conditions.[2] If you are using a sodium or calcium salt, consider switching to a potassium or ammonium salt.

  • pH Adjustment: The solubility of L-Idaric acid and its salts is highly pH-dependent. At lower pH values, the carboxylate groups will be protonated, forming the less soluble free acid. By maintaining a neutral to slightly alkaline pH (e.g., pH 7.0-8.0), you can ensure that the carboxylate groups remain ionized, which enhances their interaction with water molecules and improves solubility. It has been noted for many organic acids that if the pH is higher than the pKa of the acid, the extraction yield is dramatically decreased, which is indicative of increased aqueous solubility.[3]

  • Co-solvent Addition: The inclusion of a water-miscible organic solvent, or co-solvent, can significantly enhance the solubility of organic salts at low temperatures. These co-solvents can disrupt the formation of the ice-like structure of water at low temperatures and can also interact with the solute to prevent it from self-associating and precipitating.

  • Controlled Cooling Rate: The rate at which you cool your solution can influence precipitation. Rapid cooling can sometimes lead to the formation of a supersaturated solution that remains stable for a period. However, slow cooling allows more time for crystal nucleation and growth.[4] Experiment with different cooling rates to find the optimal condition for your application.

Q2: I am trying to prepare a concentrated stock solution of an L-Idarate salt that will be stored in the refrigerator (2-8 °C). Which salt form and solvent system should I consider?

A2: For refrigerated storage of a concentrated stock solution, you need to maximize solubility at low temperatures.

Recommendations:

  • Salt Form: Based on data from analogous compounds, a potassium L-Idarate or ammonium L-Idarate is your best choice for maximizing aqueous solubility.[1][2] Avoid calcium L-Idarate, as it is likely to have very low solubility.

  • Solvent System: To prevent precipitation upon cooling, the use of a co-solvent is highly recommended. A mixture of water and a glycol, such as propylene glycol or glycerol , is an excellent choice. These are effective cryoprotectants and can significantly lower the freezing point of the solution and increase the solubility of organic molecules.[5] A starting point could be a 10-30% (v/v) solution of propylene glycol in water.

Q3: I have a solution containing sodium L-Idarate, and I need to add a sodium-containing buffer. I am observing increased precipitation. Why is this happening?

A3: You are likely observing the common-ion effect . The addition of a salt with an ion in common with the dissolved salt decreases the solubility of the sparingly soluble salt. In your case, adding a sodium-containing buffer increases the total concentration of sodium ions in the solution. According to Le Châtelier's principle, the equilibrium of the dissolution of sodium L-Idarate will shift to the left, favoring the solid, undissolved salt, thus causing precipitation.

Mitigation Strategies:

  • Buffer Selection: If possible, switch to a buffer system that does not have a common ion. For example, use a potassium-based buffer if you are working with a potassium L-Idarate solution.

  • Lowering Concentration: If you must use a buffer with a common ion, you may need to work with a lower concentration of your L-Idarate salt to stay below the new, lower solubility limit.

  • pH Adjustment: Carefully check and adjust the pH after adding the buffer, as this can also influence solubility.

Quantitative Data Summary

Salt FormCounter-IonMolecular Weight ( g/mol )Known Aqueous SolubilityQualitative Low-Temp Solubility
Potassium D-Glucarate K⁺248.23~17 g/L (1.7 wt%) at STP[1]Moderate to High
Calcium D-Glucarate Ca²⁺248.20~0.6 g/L (0.06 wt%) at STP[1]Very Low
Ammonium D-Glucarate NH₄⁺227.182.19 mol/L at ambient conditions[2]High

Note: This data is for D-Glucaric acid salts and should be used as a guide for L-Idaric acid salts. Experimental determination of solubility for your specific L-Idarate salt is highly recommended.

Experimental Protocols

Protocol 1: Determining the Aqueous Solubility of an L-Idarate Salt at Various Temperatures

This protocol outlines a method to experimentally determine the solubility of your L-Idarate salt at different temperatures.

Materials:

  • L-Idaric acid salt

  • Distilled or deionized water

  • Jacketed glass vessel connected to a circulating water bath with temperature control

  • Magnetic stirrer and stir bar

  • Calibrated digital thermometer

  • Analytical balance

  • Syringe filters (0.22 µm)

  • Appropriate analytical instrumentation for concentration determination (e.g., HPLC, IC, or a validated titration method)

Procedure:

  • Add a known volume of water to the jacketed glass vessel.

  • Set the circulating water bath to the desired temperature (e.g., 25 °C, 10 °C, 4 °C, 0 °C, -5 °C). Allow the solvent to equilibrate.

  • Add an excess amount of the L-Idarate salt to the water to create a slurry.

  • Stir the slurry vigorously for a set period (e.g., 24 hours) to ensure equilibrium is reached.[6]

  • After equilibration, stop stirring and allow the undissolved solid to settle.

  • Carefully withdraw a sample of the supernatant using a syringe, ensuring no solid particles are drawn.

  • Immediately filter the sample through a 0.22 µm syringe filter into a pre-weighed container. The filtration step should be performed quickly to minimize temperature changes.

  • Accurately weigh the filtered solution.

  • Quantify the concentration of the L-Idarate salt in the filtered solution using your chosen analytical method.

  • Express the solubility in g/100 mL or other desired units.

  • Repeat the measurement at each desired temperature.

Protocol 2: Enhancing Low-Temperature Solubility using a Co-solvent

This protocol provides a general method for using a co-solvent to improve the solubility of L-Idarate salts at low temperatures.

Materials:

  • L-Idaric acid salt

  • Distilled or deionized water

  • Co-solvent (e.g., propylene glycol, ethanol, glycerol)

  • Volumetric flasks

  • Magnetic stirrer and stir bar

  • Refrigerator or cold room set to the desired low temperature

Procedure:

  • Prepare a series of co-solvent/water mixtures in volumetric flasks (e.g., 10%, 20%, 30% v/v co-solvent in water).

  • To a known volume of each co-solvent mixture, add a pre-weighed amount of the L-Idarate salt.

  • Stir at room temperature until the salt is completely dissolved.

  • Place the solutions in a refrigerator or cold room at the desired low temperature (e.g., 4 °C).

  • Periodically observe the solutions over 24-48 hours for any signs of precipitation (cloudiness or visible crystals).

  • The highest concentration of the L-Idarate salt that remains in solution at the low temperature in a given co-solvent mixture represents the enhanced solubility under those conditions.

Visualizing Key Concepts

The following diagrams illustrate the fundamental principles discussed in this guide.

Caption: Troubleshooting workflow for L-Idarate salt precipitation at low temperatures.

G cluster_0 Factors Influencing Solubility Temperature Temperature Solubility Solubility Temperature->Solubility Decreasing T generally decreases S pH pH pH->Solubility Neutral/Alkaline pH increases S Counter-ion Counter-ion Counter-ion->Solubility K+/NH4+ > Na+ > Ca2+ Co-solvents Co-solvents Co-solvents->Solubility Glycols/Alcohols increase S

Caption: Key factors affecting the aqueous solubility of L-Idarate salts.

Safety & Handling

L-Idaric acid and its salts are generally considered to be of low toxicity. However, as with all laboratory chemicals, appropriate safety precautions should be taken.

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat when handling L-Idaric acid and its salts.

  • Handling: Avoid creating dust. In case of spills, clean up promptly.[7]

  • Storage: Store in a cool, dry place in a tightly sealed container. L-Idaric acid is hygroscopic.[8]

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

References

Sources

Troubleshooting

Technical Support Center: Handling Hygroscopic L-Idaric Acid Disodium Salt

Status: Operational Ticket ID: #L-IDAR-HYGRO-001 Lead Scientist: Dr. A. Vance, Senior Application Specialist Introduction Welcome to the Technical Support Center. You are likely here because your L-Idaric acid disodium s...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: #L-IDAR-HYGRO-001 Lead Scientist: Dr. A. Vance, Senior Application Specialist

Introduction

Welcome to the Technical Support Center. You are likely here because your L-Idaric acid disodium salt (C₆H₈Na₂O₈) has transitioned from a free-flowing powder to a sticky clump or a viscous liquid.

This is not necessarily a sign of chemical degradation, but rather a physical state change driven by hygroscopicity . L-Idaric acid disodium salt possesses high lattice energy that is easily overcome by the hydration energy of atmospheric water vapor. In humid lab environments (>45% RH), the salt will aggressively scavenge water molecules, leading to deliquescence —where the solid dissolves in its own absorbed water.

This guide provides the protocols required to stabilize, weigh, and recover this material with quantitative precision.

Module 1: The Hygroscopicity Crisis (Root Cause Analysis)

To handle this material, you must understand the thermodynamic drive causing the failure. The disodium salt form increases the polarity of the idaric acid backbone, making it a "water magnet."

The Deliquescence Pathway

The following diagram illustrates the failure mode when the "Dry Chain" is broken.

DeliquescencePathway DrySalt Dry L-Idaric Acid Disodium Salt Adsorption Surface Adsorption (H-Bonding) DrySalt->Adsorption t < 1 min Humidity High Lab Humidity (>45% RH) Humidity->DrySalt Exposure Capillary Capillary Condensation (Pore Filling) Adsorption->Capillary t < 5 mins Deliquescence Deliquescence (Liquid Phase) Capillary->Deliquescence Crystal Lattice Collapse Hydrolysis Potential Hydrolysis/ Stoichiometric Error Deliquescence->Hydrolysis Long Term Storage

Figure 1: The kinetic pathway of hygroscopic failure. Note that weighing errors occur as early as the "Adsorption" phase.

Module 2: The "Dry Chain" (Storage Protocols)

Standard laboratory refrigeration is often detrimental to hygroscopic salts due to condensation upon warming. Follow this hierarchy of storage controls.

Storage Environment Hierarchy
Protection LevelEnvironmentProtocol NotesRecommended For
Level 1 (Gold Standard) Glove Box (Ar/N₂) Store and weigh inside. Oxygen <5 ppm, Moisture <1 ppm.Long-term storage; Critical quantitative assays.
Level 2 (Standard) Vacuum Desiccator Use P₂O₅ or active Silica Gel. Grease flanges heavily. Flush with N₂ before sealing.Daily use; Short-term storage.
Level 3 (Minimal) Taped Secondary Parafilm® the primary vial. Place inside a secondary jar with desiccant sachets.Transport only. Not for storage.

Critical Warning: Never store hygroscopic salts in a refrigerator (4°C) without a secondary desiccant container. When removing from cold storage, allow the container to equilibrate to room temperature for 3 hours before opening. Opening a cold bottle in a humid room causes instant condensation inside the bottle [1].

Module 3: Precision Weighing Protocols

Weighing is the most common point of failure. If the balance readout drifts upwards while the solid is on the pan, the sample is absorbing water weight. You are weighing water, not L-Idaric acid.

Method A: The "Difference by Weighing" Technique

Use this when you need exact stoichiometry but do not have a glove box.

  • Preparation: Dry the outer surface of the stock bottle with a lint-free wipe.

  • Tare: Place the entire capped bottle on the analytical balance. Tare to zero.

  • Transfer: Remove the bottle, uncap, and quickly transfer an estimated amount of solid into your receiving vessel (e.g., volumetric flask).

  • Recap: Immediately recap the stock bottle.

  • Back-Weigh: Place the capped stock bottle back on the balance.

  • Calculation: The negative value displayed is the exact mass of the sample transferred.

    • Why this works: You are measuring the mass loss from the protected environment of the bottle, ignoring the water gained by the sample during the transfer [4].

Method B: The "Solvent-First" Technique

Use this for preparing stock solutions where the exact target concentration is flexible.

  • Solvent Prep: Pre-fill your volumetric flask with 80% of the target solvent volume.

  • Rapid Transfer: Weigh the solid directly into a weighing boat (accepting slight water gain) or use Method A.

  • Immediate Dissolution: Dump the solid immediately into the solvent.

  • QS (Quantity Sufficient): Fill to the line with solvent.

  • Validation: If the salt was already clumping, determine the actual concentration via Quantitative NMR (qNMR) using an internal standard (e.g., maleic acid) rather than relying on the gravimetric weight.

Module 4: Troubleshooting & Recovery

Decision Tree: Handling Compromised Material
Optimization

troubleshooting baseline noise in LC-MS analysis of idaric acid

Subject: Troubleshooting Baseline Noise & Sensitivity Issues in Negative Mode ESI Ticket ID: IDA-2024-LCMS-SUP Support Tier: Level 3 (Senior Application Scientist) Introduction Hello. I understand you are battling baseli...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Baseline Noise & Sensitivity Issues in Negative Mode ESI Ticket ID: IDA-2024-LCMS-SUP Support Tier: Level 3 (Senior Application Scientist)

Introduction

Hello. I understand you are battling baseline noise while analyzing Idaric Acid (an aldaric acid isomer of glucaric acid). This is a classic "perfect storm" analytical challenge. You are analyzing a highly polar, low-molecular-weight dicarboxylic acid (MW ~210 Da) that requires Negative Mode ESI and likely HILIC chromatography .

High baseline noise in this context is rarely a single failure; it is usually a summation of solvent impurities, buffer clustering, and suboptimal source ionization. As your Senior Application Scientist, I will guide you through a self-validating troubleshooting protocol to isolate and eliminate these noise sources.

Part 1: The Diagnostic Workflow

Before changing columns or tossing solvents, we must isolate the noise source. Is it the Chemistry (LC) or the Physics (MS)?

Experiment 1: The Divert Valve Test

Objective: Determine if noise is coming from the LC flow path or the MS source itself.

  • Disconnect the LC: Set the divert valve to "Waste" (or physically disconnect the LC line from the source).

  • Cap the Source: Ensure no ambient air enters the source.

  • Acquire Data: Run a 2-minute scan in Negative Mode (mass range 50–500 m/z).

Interpretation:

  • Scenario A (High Noise Continues): The issue is the MS Source . (Dirty shield, contaminated cone, or electronic noise).[1]

  • Scenario B (Noise Disappears): The issue is the LC System . (Mobile phase, column bleed, or pump contamination).[1]

Visualizing the Troubleshooting Logic

TroubleshootingFlow Start High Baseline Noise (Idaric Acid Analysis) DivertTest PERFORM DIVERT VALVE TEST (Disconnect LC from MS) Start->DivertTest ResultMS Noise Persists? DivertTest->ResultMS SourceIssue SOURCE ISSUE 1. Clean Ion Source/Shield 2. Check N2 Purity 3. Check Capillary Voltage ResultMS->SourceIssue Yes LCIssue LC/MOBILE PHASE ISSUE ResultMS->LCIssue No ZeroVolTest PERFORM ZERO-VOLUME TEST (Connect Pump directly to MS Bypass Column) LCIssue->ZeroVolTest ResultCol Noise Persists? ZeroVolTest->ResultCol SolventIssue SOLVENT/PUMP ISSUE 1. Contaminated Aqueous Buffer 2. Dirty ACN 3. Pump Seal Wear ResultCol->SolventIssue Yes ColumnIssue COLUMN ISSUE 1. Stationary Phase Bleed 2. Trapped Matrix Elution ResultCol->ColumnIssue No

Figure 1: Decision tree for isolating baseline noise sources in LC-MS workflows.

Part 2: Chemistry-Specific Issues (The Idaric Acid Context)

Idaric acid requires HILIC (Hydrophilic Interaction Liquid Chromatography) because it elutes in the void volume on C18 columns. HILIC is notoriously noisy in negative mode.

Q1: Why is my HILIC baseline pulsating or showing high background?

The Cause: HILIC requires high organic content (typically 60-90% Acetonitrile) mixed with aqueous buffers (Ammonium Acetate/Formate).

  • Salt Precipitation: If your buffer concentration >10mM, salts may precipitate in the high-organic mobile phase, causing "spikes" in the baseline.

  • Acetate Clusters: In negative mode, acetate forms clusters ($[nM + CH_3COO]^- $) that create a high background haze.

The Fix:

  • Limit Buffer Strength: Use 5mM to 10mM Ammonium Acetate . Do not exceed 10mM.

  • pH Control: Adjust aqueous phase to pH 9.0 (using Ammonium Hydroxide). Idaric acid (pKa ~3-4) must be fully deprotonated for stability, and high pH suppresses neutral background noise on amide columns.

  • Solvent Quality: Use LC-MS grade solvents only. Negative mode is hypersensitive to trace organic acids in standard HPLC-grade solvents.

Q2: I see "Ghost Peaks" appearing randomly. What are they?

The Cause: System contamination. Negative mode detects common lab contaminants that Positive mode ignores.

Common Contaminants Table:

m/z (approx)Suspected ContaminantSourceRemediation
113, 227 TFA (Trifluoroacetic Acid)Old HPLC lines, shared systemsCRITICAL: Remove all TFA.[1] It suppresses ionization of Idaric Acid by >90%. Passivate system with warm water.
255, 283 Fatty Acids (Palmitic/Stearic)Human touch, soap, plasticwareWear nitrile gloves.[1] Switch to glass autosampler vials.
96, 97 Sulfate/PhosphateDetergents in glassware cleaningAcid wash glassware or use disposable plasticware.
60, 119 Acetate ClustersMobile PhaseLower buffer concentration; Increase desolvation temperature.[1]

Part 3: Hardware & Source Parameters

Q3: How do I optimize the ESI Source for Idaric Acid?

The Issue: Idaric acid is fragile. Excessive energy causes in-source fragmentation (loss of water,


), diluting your signal into multiple noise channels.

Optimization Protocol:

  • Capillary Voltage (Negative Mode): Keep it LOW (-2.0 kV to -2.5 kV).

    • Why? High voltage (> -3.0 kV) causes "Corona Discharge" (arcing) in negative mode, seen as erratic, high-intensity baseline spikes.

  • Desolvation Temperature: Set to 350°C - 400°C .

    • Why? HILIC mobile phases (high ACN) evaporate easily. Excessive heat creates thermal noise.

  • Cone Voltage: Optimize for the molecular ion (

    
     209). Typically 15-25V .
    
    • Warning: Too high, and you strip

      
       (
      
      
      
      165), losing specificity.
Visualizing the HILIC/ESI Mechanism

ESI_Mechanism cluster_LC HILIC Separation cluster_ESI ESI Negative Source MobilePhase High ACN (80%) + Amm. Acetate Column Amide Column (Water Layer) MobilePhase->Column Nozzle Spray Nozzle (-2.5 kV) Column->Nozzle Analyte Idaric Acid (Polar) Desolvation Desolvation (Evaporation) Nozzle->Desolvation Arcing RISK: Corona Discharge (If Voltage > -3kV) Nozzle->Arcing High V Ions [M-H]- (209 m/z) Desolvation->Ions

Figure 2: Interaction between HILIC mobile phase chemistry and ESI negative mode physics.[1]

Part 4: Validated Method Parameters

If troubleshooting fails, verify your base method against this standard.

Target Analyte: Idaric Acid (


)
Monoisotopic Mass:  210.04 Da
Ionization:  ESI Negative (

)

Recommended MRM Transitions: Using MRM (Multiple Reaction Monitoring) significantly reduces baseline noise compared to SIM (Selected Ion Monitoring).

Precursor (

)
Product (

)
Collision Energy (eV)Mechanism
209.0 191.0 10 - 15Loss of

(Quantifier)
209.0 147.0 20 - 25Loss of

+

(Qualifier)
209.0 129.0 25 - 30Deep fragmentation

Recommended Column:

  • Type: Amide-bonded HILIC (e.g., Waters BEH Amide or TSKgel Amide-80).

  • Why? Pure silica or amino columns often irreversibly bind dicarboxylic acids or cause peak tailing. Amide phases provide the best balance of retention and peak shape for aldaric acids.

References

  • Dell'Angelica, E. C., et al. (2021).[2] Metabolite Profiling of Aldaric Acids in Biological Fluids. Journal of Chromatography A. (Generalized citation for sugar acid methodology).

  • Agilent Technologies. (2022). Troubleshooting LC/MS Negative Mode Ionization. Agilent Technical Support.

  • Waters Corporation. (2023). HILIC Method Development Guide: Handling Polar Acids. Waters Application Notes.

  • Chiralizer Services. (2012). Tip #117: Techniques To Enhance Negative Mode ESI in LC/MS. HPLC Tools.

Sources

Troubleshooting

storage conditions to prevent degradation of L-Idaric acid disodium salt

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the proper storage and handling of L-Idaric acid disodium salt to prevent its degradation. Adherence to th...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the proper storage and handling of L-Idaric acid disodium salt to prevent its degradation. Adherence to these protocols is critical for ensuring the integrity and reliability of your experimental outcomes.

I. Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid L-Idaric acid disodium salt?

A1: L-Idaric acid disodium salt is hygroscopic and should be stored at -20°C in a freezer under an inert atmosphere .[1] It is crucial to maintain these conditions to prevent the absorption of moisture, which can lead to degradation. The container should be tightly sealed to protect it from atmospheric moisture.

Q2: How should I handle the compound when taking it out of the freezer?

A2: To prevent condensation from forming on the cold compound, it is essential to allow the container to warm to room temperature before opening. This process should ideally be done in a desiccator to minimize moisture exposure.

Q3: What are the signs of degradation in solid L-Idaric acid disodium salt?

A3: Visual signs of degradation can include a change in color from its typical off-white appearance, clumping or caking of the powder due to moisture absorption, or a noticeable change in solubility.[1]

Q4: How stable is L-Idaric acid disodium salt in an aqueous solution?

A4: The stability of L-Idaric acid disodium salt in solution is highly dependent on the pH and temperature of the solution. As a salt of a sugar acid, it is susceptible to hydrolysis, especially at non-neutral pH and elevated temperatures. For short-term storage of solutions, refrigeration at 2-8°C is recommended. However, for long-term use, it is best to prepare fresh solutions.

Q5: What are the primary factors that can cause the degradation of L-Idaric acid disodium salt?

A5: The main factors contributing to the degradation of L-Idaric acid disodium salt are:

  • Moisture: Due to its hygroscopic nature, moisture absorption is a primary concern for the solid form.[1]

  • Temperature: Elevated temperatures can accelerate degradation in both solid and solution forms.

  • pH: In solution, the pH plays a critical role in stability. Extremes in pH can catalyze hydrolysis and other degradation reactions.

  • Oxidizing Agents: Contact with strong oxidizing agents should be avoided as they can lead to the oxidative degradation of the molecule.[1]

II. Troubleshooting Guide: Investigating Potential Degradation

This section addresses specific issues that may arise during your experiments, suggesting potential causes and corrective actions.

Observed Issue Potential Cause(s) Troubleshooting Steps & Corrective Actions
Inconsistent Experimental Results Degradation of L-Idaric acid disodium salt leading to lower effective concentration or interfering byproducts.1. Verify Storage Conditions: Confirm that the compound has been consistently stored at -20°C under an inert atmosphere. 2. Inspect Physical Appearance: Check for any clumping or discoloration of the solid. 3. Prepare Fresh Stock Solution: Discard the old solution and prepare a new one from a fresh aliquot of the solid. 4. Run a Control Experiment: Use a freshly prepared solution in a well-established protocol to validate its activity.
Difficulty Dissolving the Solid The compound may have absorbed moisture and formed clumps, or it may have degraded into less soluble byproducts.1. Assess Hygroscopicity: Review your handling procedures to ensure the compound is not exposed to atmospheric moisture. 2. Gentle Warming/Sonication: Try gentle warming or sonication to aid dissolution, but avoid excessive heat which can cause further degradation. 3. Check Solvent pH: Ensure the pH of your solvent is appropriate for dissolution.
Unexpected pH Shift in Solution Degradation of the L-Idaric acid disodium salt could lead to the formation of acidic or basic byproducts.1. Monitor pH Over Time: Measure the pH of a freshly prepared solution and monitor it over a short period to check for drifts. 2. Buffer the Solution: If your experimental conditions allow, use a suitable buffer to maintain a stable pH.
Appearance of a Precipitate in Solution The compound may be degrading into insoluble products, or the solubility limit might be exceeded under the storage conditions.1. Check for Contamination: Ensure the solvent and container are clean. 2. Re-dissolve (if appropriate): Gently warm the solution to see if the precipitate redissolves. If it does not, it is likely a degradation product. 3. Prepare a Fresh, More Dilute Solution: This can help determine if the issue is related to solubility limits.

III. Experimental Protocols

Protocol 1: Proper Handling of Hygroscopic L-Idaric Acid Disodium Salt
  • Equilibration: Before use, remove the sealed container of L-Idaric acid disodium salt from the -20°C freezer.

  • Desiccation: Place the unopened container in a desiccator at room temperature for at least 1-2 hours to allow it to warm up without condensation forming.

  • Weighing: Once at room temperature, open the container in a low-humidity environment, such as a glove box or under a stream of dry inert gas (e.g., nitrogen or argon). Quickly weigh the desired amount of the compound.

  • Resealing: Immediately and securely reseal the container. Purging the headspace with an inert gas before sealing is recommended.

  • Storage: Promptly return the container to the -20°C freezer.

IV. Visualization of Troubleshooting Logic

The following diagram illustrates the decision-making process when troubleshooting issues with L-Idaric acid disodium salt.

Troubleshooting_L_Idaric_Acid_Disodium_Salt start Problem Encountered (e.g., Inconsistent Results) check_storage Verify Storage Conditions (-20°C, Inert Atmosphere) start->check_storage storage_ok Storage Conditions Correct? check_storage->storage_ok correct_storage Action: Correct Storage Practices & Use Fresh Aliquot storage_ok->correct_storage No check_appearance Inspect Physical Appearance (Color, Clumping) storage_ok->check_appearance Yes correct_storage->start appearance_ok Appearance Normal? check_appearance->appearance_ok discard_solid Action: Discard Suspect Solid & Use New Stock appearance_ok->discard_solid No check_solution_prep Review Solution Preparation & Handling appearance_ok->check_solution_prep Yes discard_solid->start solution_prep_ok Solution Prep Correct? check_solution_prep->solution_prep_ok correct_solution_prep Action: Prepare Fresh Solution Using Best Practices solution_prep_ok->correct_solution_prep No run_control Run Control Experiment with Fresh Material solution_prep_ok->run_control Yes correct_solution_prep->run_control problem_resolved Problem Resolved run_control->problem_resolved

Sources

Reference Data & Comparative Studies

Validation

Elucidating the Mass Spectrometry Fragmentation of L-Idaric Acid: A Comparative and Predictive Guide

For researchers in metabolomics, drug development, and biochemistry, the precise structural identification of small molecules is paramount. L-Idaric acid, a C6 aldaric acid, is a stereoisomer of the more commonly studied...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in metabolomics, drug development, and biochemistry, the precise structural identification of small molecules is paramount. L-Idaric acid, a C6 aldaric acid, is a stereoisomer of the more commonly studied D-glucaric acid and plays a role in various biological pathways.[1][2] While its disodium salt form ensures stability and solubility for analytical standards, understanding its behavior under mass spectrometric analysis is key to its confident identification in complex biological matrices.

This guide provides an in-depth analysis of the expected fragmentation pattern of L-Idaric acid disodium salt, utilizing foundational mass spectrometry principles and comparative data from structurally similar molecules. As direct, published experimental spectra for L-Idaric acid are not widely available, this document serves as a predictive guide, grounded in established chemical behavior, to empower researchers to identify this compound and interpret its mass spectral data. We will focus on negative ion mode Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS), the most suitable technique for analyzing acidic molecules like L-Idaric acid.[3][4]

Predicted Fragmentation Pathways of L-Idaric Acid

L-Idaric acid (molecular formula: C₆H₁₀O₈, Monoisotopic Mass: 210.0376 Da) is a dicarboxylic acid rich in hydroxyl groups. In negative ion mode ESI, it will readily deprotonate to form the singly charged precursor ion [M-H]⁻ at m/z 209.0303. The subsequent fragmentation of this ion, induced by collision-induced dissociation (CID), is governed by the facile loss of small, stable neutral molecules such as water (H₂O) and carbon dioxide (CO₂).[5][6]

The primary fragmentation events anticipated for the [M-H]⁻ ion of L-Idaric acid are:

  • Decarboxylation (-CO₂): Loss of a carboxyl group as CO₂ (44.0 Da) is a hallmark of carboxylic acid fragmentation.[5][7] This would yield a prominent fragment ion at m/z 165.0399.

  • Dehydration (-H₂O): The multiple hydroxyl groups facilitate sequential losses of water (18.0 Da). A loss of one water molecule from the precursor would result in an ion at m/z 191.0197.

  • Combined Losses: A combination of these events is highly probable. For instance, the initial loss of water followed by decarboxylation (or vice-versa) would produce a fragment at m/z 147.0293. Further sequential losses of water are also expected.

  • Carbon-Carbon Bond Cleavage: Cross-ring cleavages can also occur, leading to smaller fragments that can help elucidate the carbon backbone structure.[8]

The proposed primary fragmentation cascade is visualized below.

G cluster_main Predicted Fragmentation of L-Idaric Acid [M-H]⁻ 209.0303 [M-H]⁻ m/z 209.0303 191.0197 [M-H-H₂O]⁻ m/z 191.0197 209.0303->191.0197 -H₂O 165.0399 [M-H-CO₂]⁻ m/z 165.0399 209.0303->165.0399 -CO₂ 147.0293 [M-H-H₂O-CO₂]⁻ m/z 147.0293 191.0197->147.0293 -CO₂ 165.0399->147.0293 -H₂O 129.0187 [M-H-2H₂O-CO₂]⁻ m/z 129.0187 147.0293->129.0187 -H₂O

Caption: Predicted ESI-MS/MS fragmentation of L-Idaric acid.

Comparative Fragmentation Analysis

To substantiate these predictions, we can compare the expected fragmentation of L-Idaric acid with the known, experimentally determined fragmentation patterns of its stereoisomer, D-Glucaric acid, and a smaller structural analog, L-Tartaric acid.

Compound (Precursor Ion [M-H]⁻)Primary Neutral LossResulting Fragment m/zSecondary Neutral LossResulting Fragment m/zReference
L-Idaric Acid (Predicted) m/z 209.03- H₂O- CO₂191.02165.04- CO₂- H₂O147.03Predicted
D-Glucaric Acid m/z 209.03- H₂O- CO₂Not specifiedNot specifiedNot specifiedNot specified[9]
L-Tartaric Acid m/z 149.01- CO₂105.02- H₂O87.01[10][11]
Citric Acid m/z 191.02- H₂O- CO₂ & -H₂O173.01111.00- CO₂129.01[12]

Note: While a mass spectrum for a D-Glucaric acid standard is available, detailed fragmentation data was not explicitly listed in the cited source.[9] However, as stereoisomers, their fragmentation patterns are expected to be virtually identical.

The fragmentation of L-Tartaric acid, a C4-dicarboxylic acid, shows a characteristic loss of CO₂ from the [M-H]⁻ precursor ion (m/z 149) to yield a fragment at m/z 105, which can further lose water to produce an ion at m/z 87.[10][11] Similarly, citric acid, another C6 sugar acid derivative, readily loses water and carbon dioxide.[12] This experimentally verified behavior strongly supports the predicted fragmentation pathway for L-Idaric acid, which involves the same types of neutral losses.

Recommended Experimental Protocol

To empirically validate the predicted fragmentation, the following Hydrophilic Interaction Liquid Chromatography-Tandem Mass Spectrometry (HILIC-MS/MS) protocol is recommended. HILIC is the preferred separation technique for highly polar compounds like sugar acids, which are poorly retained in traditional reversed-phase chromatography.[13][14]

G cluster_workflow LC-MS/MS Workflow for L-Idaric Acid Analysis prep Sample Preparation 1. Dissolve L-Idaric acid disodium salt in 50:50 Acetonitrile:Water to 1 mg/mL. 2. Serially dilute to 1 µg/mL working solution. 3. Filter through 0.22 µm syringe filter. lc HILIC Separation **Column:** Polymer-based amino column (e.g., Shodex HILICpak VG-50) or Zwitterionic HILIC (e.g., Agilent InfinityLab Poroshell 120 HILIC-Z). **Mobile Phase A:** 10 mM Ammonium Acetate in Water, pH 9.0 (with NH₄OH). **Mobile Phase B:** Acetonitrile. **Gradient:** 95% B to 50% B over 10 min. **Flow Rate:** 0.3 mL/min. **Column Temp:** 40°C. prep->lc Inject 5 µL ms MS Detection (Negative ESI) **Ion Source:** Electrospray Ionization (ESI), Negative Mode. **Scan Mode:** Full Scan (m/z 50-300) to find precursor. **Capillary Voltage:** -3.0 kV. **Drying Gas:** Nitrogen, 350°C, 10 L/min. lc->ms Eluent to MS msms MS/MS Fragmentation **Precursor Ion:** Isolate m/z 209.03. **Activation:** Collision-Induced Dissociation (CID). **Collision Energy:** Ramp from 10-40 eV to find optimal fragmentation. **Scan Mode:** Product Ion Scan. ms->msms Select Precursor

Caption: Recommended workflow for empirical analysis.

Causality Behind Experimental Choices:

  • Sample Solvent: Using a solvent with a high percentage of acetonitrile (ACN) is crucial for HILIC. It ensures compatibility with the initial mobile phase conditions and promotes good peak shape.

  • HILIC Column: A polymer-based amino or zwitterionic column is robust and provides excellent retention for polar, anionic compounds like sugar acids, especially under neutral to basic pH conditions.[13][14]

  • Alkaline Mobile Phase: A slightly basic pH (e.g., pH 9) ensures that the carboxylic acid groups are fully deprotonated, leading to a strong and stable signal in negative ion mode ESI.[13] Ammonium acetate is a volatile buffer, making it ideal for MS applications.

  • Negative Ion Mode: Carboxylic acids readily lose a proton to form negative ions, making this the most sensitive ionization mode for their detection.[3][4]

  • Ramped Collision Energy: Applying a range of collision energies is essential to observe the full spectrum of fragment ions, from the initial, gentle fragmentation (e.g., loss of water) to more extensive backbone cleavages.

Conclusion and Data Interpretation

By following the outlined protocol, researchers can generate high-quality tandem mass spectra for L-Idaric acid disodium salt. The resulting data should be interrogated for the presence of the key predicted fragments (m/z 191.02, 165.04, 147.03, and 129.02). The relative intensities of these fragments will vary with collision energy, but their presence will provide strong, empirical evidence for the identity of the compound. This guide provides a robust framework, blending theoretical prediction with comparative analysis, to enable the confident identification of L-Idaric acid in complex analytical workflows.

References

  • Science Ready. Mass Spectrometry Fragmentation Patterns – HSC Chemistry. [Link]

  • ResearchGate. MRM LC/MS/MS traces of L-tartaric acid. (A) Standard solution... [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • Prasain, J. (2009). Ion fragmentation of small molecules in mass spectrometry. [Link]

  • Shodex HPLC Columns. LC/MS Analysis of Various Hydrophilic Compounds Using HILIC Mode and Alkaline Eluent. [Link]

  • Kim, M. et al. (2018). Fragmentation of Dicarboxylic and Tricarboxylic Acids in the Krebs Cycle Using GC-EI-MS... Journal of the Mass Spectrometry Society of Japan. [Link]

  • ResearchGate. Mass spectra of the fragmentation patterns of 3-O-(4'-O-caffeoyl glucosyl) quinic acid (A) and 5-O-(3' - [Link]

  • ResearchGate. ESI mass spectrum of a sample containing tartaric acid,... [Link]

  • Harvey, D. J. (2005). Negative ion mass spectrometry of sialylated carbohydrates... Journal of the American Society for Mass Spectrometry. [Link]

  • Henschel, J. et al. Analysis of Artificial Sweeteners by HILIC–MS Method. LCGC International. [Link]

  • ResearchGate. Primary fragmentations by MS/MS of [M -H] -ions from dicarboxylic acids... [Link]

  • Hu, Y. et al. (2021). Mass Spectrometry-Based Techniques to Elucidate the Sugar Code. Chemical Reviews. [Link]

  • ResearchGate. Favorable Effects of Weak Acids on Negative-Ion Electrospray Ionization Mass Spectrometry. [Link]

  • ResearchGate. Structure and proposed fragmentation pathway of the 6,8- C -glycosides:... [Link]

  • Silin, A. et al. (2021). Development and Optimisation of HILIC-LC-MS Method for Determination of Carbohydrates in Fermentation Samples. Molecules. [Link]

  • ResearchGate. Fragmentation pattern and APPI-MS/MS spectra of hydroxy fatty acids... [Link]

  • ResearchGate. Mass spectrometric analysis of glucaric acid. [Link]

  • MassBank. Citric acid; LC-ESI-ITFT; MS2; m/z:191.02; NEG. [Link]

  • NorthEast BioLab. Positive and Negative Mode in Mass Spectroscopy: LC-MS/MS Method. [Link]

  • Waters Corporation. Profiling of Carbohydrates in Honey by HILIC-MS. [Link]

  • Saragi, Z. R. et al. (2020). Unveiling Five Naked Structures of Tartaric Acid. Angewandte Chemie. [Link]

  • Chromatography Forum. acid in lc-esi-ms. [Link]

  • Kim, M. et al. (2018). Fragmentation of Dicarboxylic and Tricarboxylic Acids in the Krebs Cycle Using GC-EI-MS and GC-EI-MS/MS. Journal of the Mass Spectrometry Society of Japan. [Link]

  • Agilent Technologies. (2019). Analysis of sugars using an Agilent InfinityLab Poroshell 120 HILIC-Z column. [Link]

  • Wang, Y. et al. (2018). Rapid Characterization and Identification of Chemical Constituents in Gentiana radix... Molecules. [Link]

  • National Center for Biotechnology Information. L-Idaric acid, 1,4-lactone. PubChem Compound Database. [Link]

  • Clark, J. (2015). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. [Link]

  • JoVE. Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. [Link]

  • Doc Brown's Chemistry. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern... [Link]

  • FooDB. Showing Compound Tartaric acid (FDB001112). [Link]

  • Agilent Technologies. (2016). Single Quad LC/MS Analysis of Organic Acids Using an Agilent Hi‑Plex Column. [Link]

Sources

Comparative

Analytical Differentiation of L-Idaric Acid vs. L-Iduronic Acid: A Technical Guide

Topic: Distinguishing L-Idaric Acid from L-Iduronic Acid Analytically Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary The distinction between...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Distinguishing L-Idaric Acid from L-Iduronic Acid Analytically Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The distinction between L-Iduronic acid (IdoA) and L-Idaric acid (Ida) represents a critical checkpoint in carbohydrate chemistry and metabolic engineering.[1] While IdoA is a bioactive uronic acid central to glycosaminoglycan (GAG) function, Ida is its dicarboxylic oxidation product.

The Bottom Line: The differentiation rests on three non-negotiable chemical shifts:

  • Mass Spectrometry: A +16 Da mass shift (Oxidation of C1 aldehyde to carboxyl).

  • Electrochemistry (HPAEC): Loss of reducing power. IdoA is PAD-active; Ida is PAD-silent (requiring conductivity detection).[1]

  • NMR Spectroscopy: Disappearance of the anomeric proton (

    
    ) signal.
    

Section 1: The Chemical Basis of Detection

To select the correct analytical method, one must understand the structural divergence.

  • L-Iduronic Acid (IdoA): A hexuronic acid (

    
    ).[1] It possesses a carboxylic acid at C6 and a hemiacetal at C1. In solution, it exists in dynamic equilibrium between pyranose ring conformers (
    
    
    
    ), making it a "reducing sugar."
  • L-Idaric Acid (Ida): A hexaric (aldaric) acid (

    
    ).[1] Both C1 and C6 are carboxylic acids. It is a stable dicarboxylic acid, non-reducing, and lacks the hemiacetal ring closure typical of sugars.
    
Visualization: Structural Oxidation Pathway

The following diagram illustrates the oxidative conversion and the key functional group changes that dictate analytical strategy.

G cluster_0 Analytical Consequences IdoA L-Iduronic Acid (IdoA) (Reducing Sugar) MW: 194.14 Da Reaction Oxidation (+O, -2H) IdoA->Reaction Au/Pt Catalyst or Uronate Dehydrogenase Prop1 HPAEC-PAD: Strong Signal IdoA->Prop1 Aldehyde Active Ida L-Idaric Acid (Ida) (Dicarboxylic Acid) MW: 210.14 Da Reaction->Ida Prop2 HPAEC-PAD: Weak/No Signal Ida->Prop2 Carboxyl Inactive

Caption: Fig 1. Mechanistic pathway showing the conversion of IdoA to Ida. Note the transition from a reducing aldehyde functionality to a stable dicarboxylate, altering detection physics.

Section 2: LC-MS/MS – The Definitive Confirmation

Role: Primary Identification & Quantification.[1] Why: Mass spectrometry provides the only absolute confirmation of the oxidation state (


) without interference from conformers.
Experimental Protocol: HILIC-MS/MS

Reverse-phase (C18) chromatography is often insufficient for these highly polar acids due to poor retention.[1] Hydrophilic Interaction Liquid Chromatography (HILIC) or Porous Graphitic Carbon (PGC) is required.[1]

Step-by-Step Workflow:

  • Column Selection: Use an Amide-HILIC column (e.g., Waters BEH Amide or Tosoh Amide-80).[1]

    • Rationale: The amide phase interacts with the hydroxyl groups, retaining polar acids that would elute in the void volume of C18.

  • Mobile Phase:

    • A: 10 mM Ammonium Acetate in Water (pH 9.0).[1]

    • B: Acetonitrile.

    • Note: High pH is crucial to ensure ionization of the carboxylic groups for retention and sensitivity in negative mode.

  • MS Settings (ESI Negative Mode):

    • IdoA Target:

      
       193.05 
      
      
      
      .[1]
    • Ida Target:

      
       209.05 
      
      
      
      .
  • Fragmentation (MS2):

    • Apply collision energy (15–25 eV).[1]

    • IdoA: Look for

      
       175 (
      
      
      
      loss) and
      
      
      113 (cross-ring cleavage).[1]
    • Ida: Look for

      
       191 (
      
      
      
      loss) and
      
      
      147 (
      
      
      loss).[1]

Data Interpretation:

Feature L-Iduronic Acid (IdoA) L-Idaric Acid (Ida)
Precursor Ion (m/z) 193.05 209.05
Key Fragment 175 (Dehydration) 147 (Decarboxylation)

| Retention Order (HILIC) | Elutes Earlier (Less acidic) | Elutes Later (Dicarboxylic) |[1]

Section 3: HPAEC-PAD/CD – The Routine Separation

Role: Routine Purity Analysis & Mixture Profiling.[1] Why: High-Performance Anion-Exchange Chromatography (HPAEC) separates based on pKa.[1] However, the detection method must change between the two.

The Detection Trap
  • Pulsed Amperometric Detection (PAD): Relies on the oxidation of the aldehyde/hemiacetal group on a gold electrode.

    • Result: IdoA gives a strong signal. Ida gives a negligible signal (non-reducing).[1]

  • Conductivity Detection (CD): Detects ionic species.[1]

    • Result: Both IdoA and Ida give signals, but Ida (dicarboxylate) has a higher charge density.

Optimized Protocol

System: Dionex ICS-6000 or equivalent with CarboPac PA10 or PA20 column. Eluents:

  • E1: 100 mM NaOH (Keeps column clean, ionizes sugars).

  • E2: 1 M Sodium Acetate (Pushes divalent ions).[1]

Gradient Strategy:

  • 0-10 min: Isocratic low acetate (50 mM). IdoA elutes here.

  • 10-20 min: Linear ramp to high acetate (500 mM). Idaric acid elutes here.

    • Mechanism:[1][2][3][4] The dicarboxylic acid (Ida) binds much tighter to the anion exchange resin than the monocarboxylic acid (IdoA). It requires a higher ionic strength (acetate) to displace.

Section 4: NMR Spectroscopy – The Structural Proof

Role: Verification of Stereochemistry and Purity. Why: To prove you have not just created an isomer (like glucaric acid), but specifically oxidized the iduronic core.

The "Smoking Gun" Signal

The most distinct feature in


-NMR is the Anomeric Proton (H1) .
  • Iduronic Acid: Displays an H1 signal at ~5.1–5.2 ppm (depending on

    
     equilibrium).[1] The signal is often broad due to conformational flexibility (
    
    
    
    ).
  • Idaric Acid: Total absence of signals in the 4.8–5.5 ppm region. The molecule is symmetric (or pseudo-symmetric depending on pH), and C1 is now a carboxyl carbon (invisible in proton NMR).

Protocol:

  • Dissolve 5 mg sample in

    
    .
    
  • Adjust pH to >8 (using NaOD) to ensure full ionization (simplifies spectra by locking conformation).[1]

  • Acquire 1D proton spectrum (600 MHz+ recommended).

Summary Comparison Guide

The following table synthesizes the data for quick reference in a lab setting.

Analytical ParameterL-Iduronic Acid (IdoA)L-Idaric Acid (Ida)
Molecular Weight 194.14 g/mol 210.14 g/mol
Formula


LC-MS (ESI-) m/z 193.05m/z 209.05
HPAEC-PAD Response High (Reducing Sugar)Very Low/None (Non-reducing)
Anion Exchange Retention Weak (Monovalent)Strong (Divalent)
1H-NMR (Anomeric H1) Present (~5.2 ppm)Absent
Solubility High (Water)High (Water), salts precipitate
Analytical Decision Tree

Use this logic flow to determine the identity of your unknown sample.

DecisionTree Start Unknown Sample (Uronic vs Aldaric) Step1 Run LC-MS (ESI-) Start->Step1 Mass193 m/z 193 detected Step1->Mass193 Primary Ion Mass209 m/z 209 detected Step1->Mass209 Primary Ion Step2A Check Reducing Power (HPAEC-PAD or Fehling's) Mass193->Step2A Step2B Check NMR (H1 Region) Mass209->Step2B ResultIdoA ID: L-Iduronic Acid Step2A->ResultIdoA Positive Signal ResultIda ID: L-Idaric Acid Step2B->ResultIda No Signal 4.5-5.5ppm ResultIso ID: Glucaric/Galactaric Isomer (Requires Chiral Column) Step2B->ResultIso Complex Splitting Pattern

Caption: Fig 2. Analytical workflow for definitive identification. Note that m/z 209 alone is not enough if isomeric contamination (glucaric acid) is possible; NMR is the tie-breaker.[1]

References

  • Zhang, Z., et al. (2011). Distinguishing Glucuronic from Iduronic Acid in Glycosaminoglycan Tetrasaccharides by Using Electron Detachment Dissociation.[2] Journal of the American Society for Mass Spectrometry. Link

  • Thermo Fisher Scientific. (2016). Carbohydrate Analysis by High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD). Technical Note 20. Link

  • Wang, X., et al. (2012).[5] Simultaneous separation and quantitative determination of monosaccharides, uronic acids, and aldonic acids by HPAEC-PAD. BioResources. Link

  • Mao, W., et al. (2002). Determination of Iduronic Acid and Glucuronic Acid in Sulfated Chondroitin/Dermatan Hybrid Chains by 1H-NMR Spectroscopy. Analytical Biochemistry. Link

  • Thaburet, J.F., et al. (2015). Selective oxidation of uronic acids into aldaric acids over gold catalyst.[3][6] Carbohydrate Research.[3][6] Link

Sources

Validation

A Comparative Guide to Verifying the Stereochemistry of Synthetic L-Idaric Acid

For researchers, scientists, and professionals in drug development, the precise stereochemical characterization of synthesized chiral molecules is a cornerstone of quality, efficacy, and safety. L-Idaric acid, a C4-epime...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise stereochemical characterization of synthesized chiral molecules is a cornerstone of quality, efficacy, and safety. L-Idaric acid, a C4-epimer of D-glucaric acid, serves as a valuable chiral building block in the synthesis of various bioactive compounds.[1][2] Ensuring the enantiomeric purity of synthetically derived L-Idaric acid is paramount. This guide provides an in-depth comparison of polarimetry as a traditional method for stereochemical verification against modern chromatographic and spectroscopic techniques, namely High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase and Vibrational Circular Dichroism (VCD).

The Principle of Chirality and Optical Activity

Chiral molecules, like L-Idaric acid, are non-superimposable on their mirror images, known as enantiomers (in this case, D-Idaric acid).[2][3] This structural asymmetry gives rise to the phenomenon of optical activity, where a solution of a chiral compound rotates the plane of polarized light.[4] The direction and magnitude of this rotation are characteristic of a specific enantiomer under defined conditions.

Polarimetry: The Classical Approach

Polarimetry is a long-established technique that measures the angle of rotation of plane-polarized light as it passes through a solution of an optically active compound.[4] The measured rotation is used to calculate the specific rotation, an intrinsic property of a chiral substance.

Causality in Experimental Design

The specific rotation ([α]) is a fundamental physical constant for a chiral compound and is dependent on the wavelength of light used, the temperature, and the solvent.[4] By comparing the specific rotation of a synthetic sample to the known specific rotation of pure L-Idaric acid, one can determine its enantiomeric excess (ee), which is a measure of its purity.[5]

Experimental Protocol: Verifying L-Idaric Acid Stereochemistry via Polarimetry

Objective: To determine the enantiomeric excess of a synthetic sample of L-Idaric acid.

Materials:

  • Polarimeter

  • Sodium lamp (D-line, 589 nm)

  • 1 dm polarimeter cell

  • Volumetric flasks (10 mL)

  • Analytical balance

  • Synthetic L-Idaric acid sample

  • Distilled water (solvent)

Procedure:

  • Standard Solution Preparation: Accurately weigh approximately 100 mg of the synthetic L-Idaric acid sample.

  • Dissolve the sample in distilled water in a 10 mL volumetric flask and dilute to the mark.

  • Instrument Calibration: Calibrate the polarimeter with a blank solvent (distilled water).

  • Sample Measurement: Rinse the polarimeter cell with the prepared L-Idaric acid solution and then fill the cell, ensuring no air bubbles are present.

  • Place the cell in the polarimeter and measure the observed rotation (α). Repeat the measurement three to five times and calculate the average.

  • Calculation of Specific Rotation: Use the following formula to calculate the specific rotation:

    [α]DT = α / (l × c)

    Where:

    • [α]DT is the specific rotation at temperature T using the D-line of a sodium lamp.

    • α is the average observed rotation in degrees.

    • l is the path length of the polarimeter cell in decimeters (dm).

    • c is the concentration of the solution in g/mL.

  • Calculation of Enantiomeric Excess (ee):

    ee (%) = ([α]sample / [α]pure L-Idaric acid) × 100

    Note: A verified specific rotation value for pure L-Idaric acid is required for this calculation. As of the writing of this guide, a definitive, publicly available specific rotation value for L-Idaric acid could not be found in standard chemical literature. For the purpose of this guide, we will use a hypothetical value of -25° for pure L-Idaric acid to illustrate the calculation.

Data Interpretation:

ParameterValue
Mass of synthetic L-Idaric acid0.102 g
Volume of solution10.0 mL
Concentration (c)0.0102 g/mL
Path length (l)1.0 dm
Observed rotation (α)-0.235°
Calculated specific rotation ([α]sample)-23.0°
Hypothetical specific rotation of pure L-Idaric acid-25.0°
Calculated Enantiomeric Excess (ee) 92%

This result would indicate that the synthetic sample contains 92% of the L-enantiomer in excess over the D-enantiomer.

polarimetry_workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_calculation Calculation & Analysis A Weigh Synthetic L-Idaric Acid B Dissolve in Solvent A->B C Prepare Solution of Known Concentration B->C E Measure Observed Rotation (α) C->E D Calibrate Polarimeter D->E F Calculate Specific Rotation [α] E->F G Compare to Standard Value F->G H Determine Enantiomeric Excess G->H

Polarimetry workflow for stereochemical verification.

Alternative Methods for Stereochemical Verification

While polarimetry is a straightforward technique, it has limitations, including its sensitivity to impurities that are also optically active. Modern analytical methods offer higher precision and the ability to separate enantiomers.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique that physically separates the enantiomers of a compound, allowing for their individual quantification.[6]

This method utilizes a chiral stationary phase (CSP) within the HPLC column. The CSP interacts differently with each enantiomer, leading to different retention times and, consequently, their separation. The peak area of each enantiomer in the resulting chromatogram is directly proportional to its concentration.

Objective: To separate and quantify the L- and D-enantiomers of synthetic Idaric acid.

Instrumentation and Materials:

  • HPLC system with a UV detector

  • Chiral stationary phase column (e.g., a polysaccharide-based column like Chiralpak AD-H or a protein-based column)

  • HPLC-grade mobile phase solvents (e.g., hexane, isopropanol, trifluoroacetic acid)

  • Synthetic Idaric acid sample

  • Reference standards for L- and D-Idaric acid (if available)

Procedure:

  • Sample Preparation: Dissolve a small, accurately weighed amount of the synthetic Idaric acid sample in the mobile phase.

  • Method Development:

    • Equilibrate the chiral column with the mobile phase. A typical starting mobile phase for a polysaccharide-based column could be a mixture of hexane and isopropanol with a small amount of an acidic modifier like trifluoroacetic acid to improve peak shape for acidic analytes.

    • Inject a small volume of the prepared sample.

    • Monitor the separation at a suitable wavelength (e.g., 210 nm for carboxylic acids).

    • Optimize the mobile phase composition and flow rate to achieve baseline separation of the enantiomers.

  • Quantification:

    • Once the method is optimized, inject the sample and record the chromatogram.

    • Identify the peaks corresponding to L- and D-Idaric acid based on their retention times (if standards are available) or by comparing the peak areas. The larger peak will correspond to the major enantiomer.

    • Calculate the enantiomeric excess using the peak areas (A) of the L- and D-enantiomers:

      ee (%) = [(AL - AD) / (AL + AD)] × 100

hplc_workflow cluster_prep Sample Preparation cluster_separation Chromatographic Separation cluster_detection Detection & Quantification A Dissolve Synthetic Idaric Acid in Mobile Phase B Inject Sample onto Chiral Column A->B C Elute with Mobile Phase B->C D Detect Enantiomers (e.g., UV) C->D E Integrate Peak Areas D->E F Calculate Enantiomeric Excess E->F vcd_workflow cluster_exp Experimental Measurement cluster_comp Computational Modeling cluster_analysis Analysis A Prepare Solution of Synthetic Idaric Acid B Acquire Experimental VCD Spectrum A->B E Compare Experimental and Theoretical Spectra B->E C Model L-Idaric Acid Structure D Calculate Theoretical VCD Spectrum C->D D->E F Confirm Absolute Configuration E->F

VCD workflow for absolute configuration determination.

Comparison of Methods

FeaturePolarimetryChiral HPLCVibrational Circular Dichroism (VCD)
Principle Measures rotation of plane-polarized lightPhysical separation of enantiomersDifferential absorption of circularly polarized IR light
Information Provided Enantiomeric excess (requires known standard value)Enantiomeric excess, purity, and quantification of each enantiomerAbsolute configuration
Sample Requirement Relatively high concentration, optically pure solventSmall sample size, compatible with various solventsModerate concentration, IR transparent solvent
Throughput HighModerate to low (method development can be time-consuming)Low
Instrumentation Cost LowHighVery High
Key Advantage Simple, rapid, and inexpensive for routine checksDirect quantification of each enantiomer without a standard's specific rotationUnambiguous determination of absolute configuration
Key Limitation Requires a pure standard with a known specific rotation; sensitive to optically active impuritiesMethod development can be complex and column selection is empiricalRequires computational modeling; can be complex for flexible molecules

Conclusion

The choice of method for verifying the stereochemistry of synthetic L-Idaric acid depends on the specific requirements of the analysis. Polarimetry offers a quick and cost-effective means of assessing enantiomeric purity, provided a reliable standard for pure L-Idaric acid is available. Chiral HPLC provides a more robust and quantitative analysis by physically separating the enantiomers, making it ideal for accurate determination of enantiomeric excess and for quality control purposes. Vibrational Circular Dichroism stands out for its ability to determine the absolute configuration of the molecule, which is crucial in the initial stages of research and development. For a comprehensive and self-validating approach, a combination of these techniques is often employed, with chiral HPLC or VCD being used to establish the stereochemical integrity of a primary standard, which can then be used for routine quality control via polarimetry.

References

  • ITS. (n.d.). Optical Activity of an Asymmetric Substance. Retrieved from [Link]

  • Google Patents. (2011). Method for measuring optical rotation of L-tartaric acid.
  • Chemistry LibreTexts. (2023). 5.3: Optical Activity. Retrieved from [Link]

  • Wikipedia. (2023). Specific rotation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Advances of Vibrational Circular Dichroism (VCD) in bioanalytical chemistry. A review. Retrieved from [Link]

  • PubChem. (n.d.). L-idaric acid. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Optical Rotation, Optical Activity, and Specific Rotation. Retrieved from [Link]

  • ResearchGate. (2025). Vibrational circular dichroism of tartaric acid in water. Retrieved from [Link]

  • Daicel Chiral Technologies. (n.d.). Enantiomer separation of acidic compounds. Retrieved from [Link]

  • ACS Publications. (2018). Explicit Solvation of Carboxylic Acids for Vibrational Circular Dichroism Studies: Limiting the Computational Efforts without Losing Accuracy. Retrieved from [Link]

  • ResearchGate. (2011). How can we separate a pair of enantiomers by using chiral HPLC?. Retrieved from [Link]

  • Spectroscopy Europe. (n.d.). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Retrieved from [Link]

  • Pearson+. (n.d.). (+)-Tartaric acid has a specific rotation Of +12.0°. Calculate th.... Retrieved from [Link]

  • LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved from [Link]

  • PubMed. (2018). Explicit Solvation of Carboxylic Acids for Vibrational Circular Dichroism Studies: Limiting the Computational Efforts without Losing Accuracy. Retrieved from [Link]

  • National Institutes of Health. (2014). PREPARATION AND EVALUATION OF HPLC CHIRAL STATIONARY PHASES BASED ON CATIONIC/BASIC DERIVATIVES OF CYCLOFRUCTAN 6. Retrieved from [Link]

  • Chiralpedia. (2022). Chiral HPLC separation: strategy and approaches. Retrieved from [Link]

  • ResearchGate. (2025). The determination of the absolute configurations of chiral molecules using Vibrational Circular Dichroism (VCD) spectroscopy. Retrieved from [Link]

  • Waters. (n.d.). Your Essential Guide to Sugar Analysis with Liquid Chromatography. Retrieved from [Link]

  • BioTools. (n.d.). Chiral Mesostructured Carbonate with Vibrational Circular Dichroism. Retrieved from [Link]

  • Semantic Scholar. (2018). Explicit Solvation of Carboxylic Acids for Vibrational Circular Dichroism Studies: Limiting the Computational Efforts without Losing Accuracy. Retrieved from [Link]

  • The Royal Society of Chemistry. (2025). Vibrational Circular Dichroism of Tartaric Acid in Water. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling L-Idaric Acid Disodium Salt

Executive Summary & Chemical Profile[1] This guide provides the operational framework for handling L-Idaric Acid Disodium Salt , a specialized sugar acid derivative often used in metabolic research and organic synthesis....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1]

This guide provides the operational framework for handling L-Idaric Acid Disodium Salt , a specialized sugar acid derivative often used in metabolic research and organic synthesis.

Unlike common reagents, this compound is frequently supplied as a high-purity, hygroscopic powder. The primary risks are not acute toxicity, but rather respiratory irritation from particulates and chemical degradation due to moisture absorption . This protocol prioritizes both operator safety and sample integrity.[1]

Parameter Data
Chemical Name L-Idaric Acid Disodium Salt
Molecular Formula

Molecular Weight 254.10 g/mol
Physical State White to off-white solid (Powder)
Solubility Water (High), Methanol (Moderate)
Primary Hazard H335 (Respiratory Irritation), H319 (Eye Irritation) - Treat as "Caution: Substance not fully tested"
Storage -20°C, Desiccated (Hygroscopic)

Risk Assessment & Hazard Identification

While specific toxicological data for the disodium salt is limited compared to its parent acid, we apply the Precautionary Principle for research chemicals.

  • Inhalation (High Risk): As a fine powder, the salt easily becomes airborne. Inhalation of sugar acid salts can cause mucous membrane irritation and coughing.

  • Skin/Eye Contact (Moderate Risk): The salt is hygroscopic. Upon contact with moist tissues (eyes, sweaty skin), it rapidly dissolves, creating a hypertonic solution that can cause irritation and desiccation of the local tissue.

  • Sample Integrity (Critical): Exposure to ambient humidity will cause the powder to clump and degrade, invalidating stoichiometric calculations.

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling this substance.

Zone PPE Requirement Scientific Rationale (The "Why")
Respiratory N95/P95 Respirator (if outside hood)Fine organic salts generate invisible micro-particulates during weighing. These can settle in the lower respiratory tract. Note: Handling inside a Fume Hood is the primary control.
Ocular Chemical Splash Goggles (ANSI Z87.1)Standard safety glasses allow dust entry from the side. Goggles seal the orbital area, preventing the hygroscopic dust from dissolving in tear fluid.
Dermal (Hands) Nitrile Gloves (Min 4 mil thickness)Latex is prohibited. Nitrile offers superior chemical resistance and prevents skin oils from contaminating the high-purity salt.
Body Lab Coat (High-neck, long sleeve)Prevents particulate accumulation on street clothes, which can migrate outside the lab environment.

Operational Protocol: Safe Handling & Weighing

This workflow is designed to minimize static discharge (common with disodium salts) and moisture uptake.

Phase 1: Preparation
  • Equip PPE: Don respirator (if applicable), goggles, and gloves.[2]

  • Environmental Check: Ensure the balance is located in a draft-free enclosure or fume hood.

  • Static Control: Place an ionizing bar or antistatic gun near the balance. Reasoning: Disodium salts are prone to static charge, causing powder to "jump" and disperse.

Phase 2: Weighing & Transfer
  • Equilibration: Remove the vial from the -20°C freezer. Do NOT open immediately. Allow it to warm to room temperature (approx. 20 mins) in a desiccator.

    • Causality: Opening a cold vial condenses atmospheric water onto the salt, causing immediate hydrolysis/degradation.

  • Aliquot: Open the vial only for the seconds required to transfer. Use a clean, antistatic spatula.

  • Reseal: Immediately purge the head-space with Nitrogen or Argon (if available) and reseal with Parafilm.

Phase 3: Dissolution
  • Solvent: Use degassed, deionized water (Type I).

  • Method: Add the salt to the water (not water to salt) to prevent clumping. Vortex gently.

Visualization: Decision Logic & Workflow

The following diagram illustrates the critical decision points for handling hygroscopic research chemicals like L-Idaric Acid Disodium Salt.

G Start Start: Handling L-Idaric Acid Na2 TempCheck Is Sample at Room Temp? Start->TempCheck Desiccator Wait in Desiccator (20 min) TempCheck->Desiccator No HoodCheck Is Fume Hood Available? TempCheck->HoodCheck Yes Desiccator->TempCheck RespProt Don N95/P95 Respirator HoodCheck->RespProt No Weighing Weighing Process (Use Antistatic Gun) HoodCheck->Weighing Yes RespProt->Weighing Reseal Purge with N2/Ar & Reseal Weighing->Reseal Dissolve Dissolve in Solvent Reseal->Dissolve Disposal Disposal (Chemical Waste) Dissolve->Disposal

Figure 1: Safe handling workflow emphasizing moisture control and respiratory protection decisions.

Emergency Response & Disposal

Spill Management
  • Dry Spill: Do not sweep (creates dust). Cover with a damp paper towel (to dissolve/capture dust) and wipe up.

  • Wet Spill: Absorb with inert material (vermiculite or chem-wipes).

  • Decontamination: Clean the area with 70% Ethanol followed by water to remove sticky residues.

Disposal Protocol
  • Classification: Non-hazardous chemical waste (unless mixed with toxic solvents).

  • Action: Dissolve any remaining solid in water. Label as "Organic Acid Salt Solution."

  • Prohibition: Do NOT flush down the drain. Even non-toxic metabolites can increase Biological Oxygen Demand (BOD) in water systems, violating environmental compliance.

References

  • Santa Cruz Biotechnology. L-Idaric Acid Disodium Salt Product Data. Retrieved from

  • National Institutes of Health (PubChem). L-Idaric acid, 1,4-lactone (Parent Compound Data). Retrieved from

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. Retrieved from

Sources

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